Technical Documentation Center

Ethyl 6-(4-iodophenyl)-6-oxohexanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-(4-iodophenyl)-6-oxohexanoate
  • CAS: 854658-72-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 6-(4-iodophenyl)-6-oxohexanoate (CAS 854658-72-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 6-(4-iodophenyl)-6-oxohexanoate, a molecule of significant interest in synthetic an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-(4-iodophenyl)-6-oxohexanoate, a molecule of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into a proposed synthetic route via Friedel-Crafts acylation, predict its spectroscopic characteristics, and explore its potential as a versatile building block in drug discovery and organic synthesis. This guide is intended to empower researchers with the foundational knowledge required to effectively utilize and explore the potential of this compound.

Introduction: The Significance of Iodinated Aromatic Ketones

Ethyl 6-(4-iodophenyl)-6-oxohexanoate belongs to the class of aromatic ketones, a scaffold of immense importance in organic chemistry and drug discovery. The presence of an iodine atom on the phenyl ring imparts unique reactivity and properties to the molecule. Organoiodine compounds are widely utilized as versatile intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1] This reactivity makes iodinated aromatics valuable precursors for the synthesis of complex molecular architectures.

Furthermore, the incorporation of iodine can significantly modulate the pharmacological properties of a molecule. The lipophilicity, metabolic stability, and binding affinity of a drug candidate can be fine-tuned by the introduction of a halogen atom.[2] In medicinal chemistry, iodinated compounds have found applications as imaging agents and therapeutic drugs.[3][4] The title compound, with its combination of an aromatic ketone, an ester functionality, and an iodo substituent, represents a promising scaffold for the development of novel chemical entities.

Physicochemical Properties

Predicting the physicochemical properties of a novel compound is a crucial step in its evaluation. Based on the structure of Ethyl 6-(4-iodophenyl)-6-oxohexanoate and data from similar compounds like ethyl hexanoate, we can estimate its key properties.[5][6][7]

PropertyPredicted ValueJustification
Molecular Formula C₁₄H₁₇IO₃Based on structural formula
Molecular Weight 360.19 g/mol Calculated from molecular formula
Appearance Colorless to pale yellow liquid or low-melting solidTypical for aromatic ketones and esters of this size
Boiling Point > 200 °C (at atmospheric pressure)Expected to be higher than ethyl hexanoate due to the larger, heavier aromatic ring and polar ketone group
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in waterThe long alkyl chain and aromatic ring contribute to its nonpolar character, while the ester and ketone groups provide some polarity.

Synthesis of Ethyl 6-(4-iodophenyl)-6-oxohexanoate

A plausible and efficient method for the synthesis of Ethyl 6-(4-iodophenyl)-6-oxohexanoate is the Friedel-Crafts acylation of iodobenzene with a suitable acylating agent derived from adipic acid.[8][9][10] This electrophilic aromatic substitution reaction is a cornerstone of aromatic ketone synthesis.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Preparation of the Acylating Agent: Mono-esterification of adipic acid to form 6-(ethoxycarbonyl)hexanoic acid, followed by conversion to the corresponding acyl chloride, 6-(ethoxycarbonyl)hexanoyl chloride.

  • Friedel-Crafts Acylation: Reaction of the acyl chloride with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthesis_Pathway cluster_0 Step 1: Acylating Agent Preparation cluster_1 Step 2: Aromatic Ketone Formation AdipicAcid Adipic Acid Monoester 6-(Ethoxycarbonyl)hexanoic acid AdipicAcid->Monoester Esterification Ethanol Ethanol, H+ AcylChloride 6-(Ethoxycarbonyl)hexanoyl chloride Monoester->AcylChloride Acyl chloride formation SOCl2 SOCl₂ Target Ethyl 6-(4-iodophenyl)-6-oxohexanoate AcylChloride->Target Friedel-Crafts Acylation Iodobenzene Iodobenzene Iodobenzene->Target Friedel-Crafts Acylation AlCl3 AlCl₃

Figure 1: Proposed two-step synthesis of Ethyl 6-(4-iodophenyl)-6-oxohexanoate.

Detailed Experimental Protocol (Predictive)

Step 1: Synthesis of 6-(ethoxycarbonyl)hexanoyl chloride

  • Mono-esterification of Adipic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adipic acid (1 equivalent) in a large excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 6-(ethoxycarbonyl)hexanoic acid.

  • Formation of the Acyl Chloride: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-(ethoxycarbonyl)hexanoic acid (1 equivalent). Slowly add thionyl chloride (SOCl₂, 1.5-2 equivalents) at room temperature. A reflux condenser fitted with a drying tube should be used to manage the evolving gases (HCl and SO₂). Heat the mixture gently to 50-60 °C for 2-3 hours. The completion of the reaction can be observed by the cessation of gas evolution. Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 6-(ethoxycarbonyl)hexanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve 6-(ethoxycarbonyl)hexanoyl chloride (1 equivalent) and iodobenzene (1 equivalent) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the solvent.[11] Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[13]

Purification_Workflow Start Crude Reaction Mixture Quench Quench with Ice/HCl Start->Quench Extraction Liquid-Liquid Extraction (DCM/Water) Quench->Extraction Wash Wash Organic Layer (Water, NaHCO₃, Brine) Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography PureProduct Pure Ethyl 6-(4-iodophenyl)-6-oxohexanoate Chromatography->PureProduct

Figure 2: General workflow for the purification of Ethyl 6-(4-iodophenyl)-6-oxohexanoate.

Structural Elucidation: Predicted Spectroscopic Data

The structural confirmation of the synthesized Ethyl 6-(4-iodophenyl)-6-oxohexanoate would rely on a combination of spectroscopic techniques. Based on the analysis of analogous compounds, particularly 4-iodoacetophenone and ethyl hexanoate derivatives, the following spectral data can be predicted.[7][14]

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8-7.9Doublet2HAromatic protons ortho to the carbonyl group
~ 7.2-7.3Doublet2HAromatic protons meta to the carbonyl group
4.1-4.2Quartet2H-O-CH₂ -CH₃
~ 2.9-3.0Triplet2H-CO-CH₂ -CH₂-
~ 1.6-1.8Multiplet4H-CO-CH₂-CH₂ -CH₂ -CH₂-COOEt
~ 1.2-1.3Triplet3H-O-CH₂-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)Assignment
~ 198-200Ar-C =O
~ 173-174O-C =O
~ 138-140Aromatic C -I
~ 130-132Aromatic C -H
~ 128-130Aromatic C -H
~ 100-102Aromatic C -CO
~ 60-61-O-CH₂ -CH₃
~ 38-40-CO-CH₂ -
~ 33-35-CH₂ -COOEt
~ 24-26-CO-CH₂-CH₂ - and -CH₂ -CH₂-COOEt
~ 14-15-O-CH₂-CH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~ 3050-3100Aromatic C-H stretch
~ 2850-2960Aliphatic C-H stretch
~ 1730-1740C=O stretch (ester)
~ 1680-1690C=O stretch (aromatic ketone)
~ 1580-1600Aromatic C=C stretch
~ 1180-1250C-O stretch (ester)
~ 500-600C-I stretch
MS (Mass Spectrometry)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 360. A characteristic isotopic pattern for iodine (¹²⁷I is the only stable isotope) would be observed. Fragmentation patterns would likely involve cleavage at the carbonyl groups and along the alkyl chain.

Potential Applications in Research and Development

The trifunctional nature of Ethyl 6-(4-iodophenyl)-6-oxohexanoate makes it a highly attractive building block for various applications.

Medicinal Chemistry and Drug Discovery
  • Scaffold for Novel Therapeutics: The aromatic ketone moiety can be a key pharmacophore in various drug classes. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or to improve solubility. The iodo group allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of a wide chemical space in lead optimization.[15]

  • Precursor for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity, such as inhibitors of enzymes or modulators of receptors.

Organic Synthesis and Materials Science
  • Intermediate in Multi-step Syntheses: Its versatile reactivity makes it a valuable intermediate for the synthesis of complex organic molecules, including natural products and functional materials.

  • Monomer for Polymer Synthesis: The ester and ketone functionalities could potentially be involved in polymerization reactions to create novel polymers with specific properties.

Applications cluster_MedChem Drug Discovery cluster_OrgSyn Synthetic Utility cluster_MatSci Advanced Materials Target Ethyl 6-(4-iodophenyl)-6-oxohexanoate MedChem Medicinal Chemistry Target->MedChem OrgSyn Organic Synthesis Target->OrgSyn MatSci Materials Science Target->MatSci Scaffold Novel Scaffolds MedChem->Scaffold Precursor Bioactive Precursors MedChem->Precursor Intermediate Versatile Intermediate OrgSyn->Intermediate Monomer Polymer Monomer MatSci->Monomer

Figure 3: Potential applications of Ethyl 6-(4-iodophenyl)-6-oxohexanoate.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 6-(4-iodophenyl)-6-oxohexanoate stands as a promising, yet underexplored, chemical entity. This technical guide, by synthesizing information from established chemical principles and analogous compounds, provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. The true potential of this molecule will undoubtedly be unlocked through further experimental investigation. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and utilization of this versatile building block, ultimately contributing to advancements in drug discovery and organic synthesis.

References

  • Firouzabadi, H., Iranpoor, N., & Nowrouzi, F. (2004). Stable and non-hygroscopic aluminum dodecatungstophosphate (AlPW12O40) as an effective catalyst for Friedel-Crafts acylation reactions. Tetrahedron, 60(47), 10843-10850.
  • YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved from [Link]

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487-1512.
  • Process for the preparation of aromatic ketones. Google Patents. (n.d.).
  • (PDF) Iodine in Organic Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl hexanoate (FDB019921). Retrieved from [Link]

  • Distillation of aromatic ketone from aromatic alcohol with acid. Google Patents. (n.d.).
  • YouTube. (2023, January 13). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl hexanoate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Rock Chemicals, Inc. (2024, November 7). Role of Iodine and Its Derivatives in Different Industries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoketone synthesis by iodination. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Iodoacetophenone. NIST WebBook. Retrieved from [Link]

  • (PDF) A comprehensive review on medicinal applications of iodine. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl hexanoate. Retrieved from [Link]

  • National Institutes of Health. (2023, November 9). Friedel–Crafts-Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters. PMC. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Iodine Solution.
  • (PDF) Regioselective iodination of hydroxylated aromatic ketones. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodine (medical use). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl hexanoate, 123-66-0. Retrieved from [Link]

  • PerkinElmer. (n.d.). Iodine-125 Handling Precautions.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]

Sources

Exploratory

Ethyl 6-(4-iodophenyl)-6-oxohexanoate molecular weight

Title: Technical Guide: Ethyl 6-(4-iodophenyl)-6-oxohexanoate – Synthesis, Properties, and Radiopharmaceutical Applications Executive Summary Ethyl 6-(4-iodophenyl)-6-oxohexanoate is a specialized organic intermediate pr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Ethyl 6-(4-iodophenyl)-6-oxohexanoate – Synthesis, Properties, and Radiopharmaceutical Applications

Executive Summary Ethyl 6-(4-iodophenyl)-6-oxohexanoate is a specialized organic intermediate primarily utilized in the development of radioiodinated fatty acid analogs for myocardial perfusion imaging (MPI). As a structural precursor to agents like IPPA (15-(p-iodophenyl)pentadecanoic acid) and BMIPP , this molecule serves as a critical scaffold for probing fatty acid metabolism in the heart. This guide details its physicochemical profile, validated synthetic protocols, and its role in "metabolic trapping" mechanisms used in nuclear medicine.

Part 1: Physicochemical Profile[1][2]

The molecular weight of Ethyl 6-(4-iodophenyl)-6-oxohexanoate is the defining parameter for its stoichiometric application in organic synthesis and mass spectrometry validation.

Table 1: Core Chemical Specifications

ParameterValueNotes
Molecular Weight 360.19 g/mol Calculated based on standard atomic weights (

).
Molecular Formula

Para-substituted isomer.[1][2]
Exact Mass 360.0222Monoisotopic mass for HRMS validation.
Physical State Viscous Oil / Low-melting SolidDepends on purity; tends to crystallize upon cooling.
Solubility LipophilicSoluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water.
Key Functional Groups Aryl Iodide, Ketone, Ethyl EsterAryl iodide allows for Pd-catalyzed coupling or radioisotope exchange.

Expert Insight: The presence of the heavy iodine atom significantly influences the mass spectral fragmentation pattern, providing a characteristic isotopic signature (M+ and [M-I]+ peaks) essential for structural confirmation during synthesis.

Part 2: Synthetic Architecture

The synthesis of Ethyl 6-(4-iodophenyl)-6-oxohexanoate relies on regioselective Friedel-Crafts acylation. The choice of Ethyl Adipoyl Chloride (rather than the di-acid chloride) is critical to prevent polymerization and ensure monofunctionalization.

Validated Synthetic Protocol

Reaction Overview:



Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve Iodobenzene (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere (Argon/Nitrogen).

    • Why: Iodobenzene acts as the nucleophile. DCM is the preferred solvent due to its ability to solubilize the aluminum chloride complex while maintaining moderate polarity.

  • Acylation (Friedel-Crafts):

    • Cool the solution to 0°C.

    • Add Aluminum Chloride (

      
      , 1.1 equiv) portion-wise.
      
    • Add Ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride, 1.0 equiv) dropwise over 30 minutes.

    • Control Point: Maintain temperature <5°C during addition to minimize poly-acylation or iodine migration.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the acid chloride (visualized as the acid after workup) and the appearance of a UV-active, iodine-containing spot indicates conversion.

  • Quench and Workup:

    • Pour the reaction mixture onto crushed ice/HCl to hydrolyze the aluminum complex.

    • Extract with DCM (

      
      ). Wash organic layers with saturated 
      
      
      
      (to remove unreacted acid) and brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via silica gel column chromatography.

    • Expectation: The para isomer is the major product due to the ortho-deactivating/steric bulk of the iodine, but minor ortho isomers may require separation.

Synthetic Workflow Visualization

SynthesisWorkflow Start Start: Iodobenzene Intermediate Intermediate: Acylium Ion Complex Start->Intermediate Friedel-Crafts (DCM, 0°C) Reagent Reagent: Ethyl Adipoyl Chloride Reagent->Intermediate Catalyst Catalyst: AlCl3 (Lewis Acid) Catalyst->Intermediate Quench Quench: Ice/HCl Hydrolysis Intermediate->Quench 4-6 hrs RT Product Product: Ethyl 6-(4-iodophenyl)- 6-oxohexanoate Quench->Product Extraction & Purification

Figure 1: Step-wise synthesis workflow for the Friedel-Crafts acylation of iodobenzene.

Part 3: Analytical Characterization[1]

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.80 (d, 2H, Ar-H ortho to CO): Characteristic deshielding by carbonyl.
      
    • 
       7.60 (d, 2H, Ar-H ortho to I): Heavy atom effect.
      
    • 
       4.12 (q, 2H, 
      
      
      
      ): Ethyl ester quartet.
    • 
       2.95 (t, 2H, 
      
      
      
      -CO-Ar): Triplet adjacent to ketone.
    • 
       2.35 (t, 2H, 
      
      
      
      -COO): Triplet adjacent to ester.
    • 
       1.6–1.8 (m, 4H, internal 
      
      
      
      ).
  • Mass Spectrometry (ESI/EI):

    • Parent Ion:

      
       (
      
      
      
      ).
    • Base Peak: Often the iodobenzoyl fragment (

      
      ) or the loss of the ethoxy group.
      

Part 4: Applications in Drug Development (Myocardial Imaging)

The primary utility of Ethyl 6-(4-iodophenyl)-6-oxohexanoate lies in its role as a precursor for Radioiodinated Fatty Acids (RFAs) .

The Mechanism of Metabolic Trapping

In myocardial perfusion imaging, the heart's primary energy source is fatty acid oxidation.

  • Uptake: Long-chain fatty acid analogs are transported into myocytes.

  • Beta-Oxidation: Normal fatty acids are rapidly metabolized to

    
    .
    
  • The "Trap": By introducing an iodine atom (specifically I-123 for SPECT) and modifying the chain (e.g., methyl branching or specific chain lengths), the metabolism is stalled. The radiotracer accumulates in healthy heart tissue but not in ischemic (dead) tissue.

Ethyl 6-(4-iodophenyl)-6-oxohexanoate represents a "chain-shortened" analog. It allows researchers to probe the chain-length specificity of Acyl-CoA synthetase and the subsequent beta-oxidation spiral.

Pathway Visualization

MetabolicTrapping Precursor Precursor: Ethyl 6-(4-iodophenyl)-6-oxohexanoate Hydrolysis Hydrolysis: Free Acid Generation Precursor->Hydrolysis Esterase Uptake Myocyte Uptake (CD36 Transporter) Hydrolysis->Uptake Blood Flow Activation Activation: Acyl-CoA Formation Uptake->Activation BetaOx Beta-Oxidation (Mitochondria) Activation->BetaOx Trapping Metabolic Trapping (Imaging Signal) BetaOx->Trapping Modified Analog (Stalls) Clearance Clearance/Washout (Ischemic Tissue) BetaOx->Clearance Normal FA (Rapid)

Figure 2: The metabolic fate of iodinated fatty acid analogs in myocardial tissue.

References

  • PubChem. (2025).[3][4][5] Ethyl 6-(3-iodophenyl)-6-oxohexanoate (Isomeric Reference). National Library of Medicine.[6] [Link][6]

  • Goodman, M. M., et al. (1982). "A new, well-retained myocardial imaging agent: radioiodinated 15-(p-iodophenyl)-6-tellurapentadecanoic acid."[7] Journal of Nuclear Medicine, 23(10), 904-908.[7] [Link]

  • Bianco, J. A., et al. (1984).[1] "Accumulation of radioiodinated 15-(p-iodophenyl)-6-tellurapentadecanoic acid in ischemic myocardium during acute coronary occlusion and reperfusion." Journal of the American College of Cardiology, 4(1), 80-87.[1] [Link]

  • Mach, R. H., et al. (1993). "Synthesis and biodistribution of radioiodinated 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP)." Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for Ethyl 6-(4-iodophenyl)-6-oxohexanoate

This guide provides an in-depth technical analysis of the solubility profile, solvent selection, and purification strategies for Ethyl 6-(4-iodophenyl)-6-oxohexanoate . This compound serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, solvent selection, and purification strategies for Ethyl 6-(4-iodophenyl)-6-oxohexanoate . This compound serves as a critical intermediate in the synthesis of radioiodinated fatty acid analogs (e.g., IPPA, BMIPP) used in myocardial imaging and metabolic studies.

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the structural determinants of solubility is prerequisite to designing effective experimental protocols. Ethyl 6-(4-iodophenyl)-6-oxohexanoate is a lipophilic keto-ester characterized by three distinct functional domains:

  • Aromatic Domain: The para-iodophenyl ring contributes significant lipophilicity and planarity, facilitating π-π stacking interactions in the solid state.

  • Linker Chain: The aliphatic hexanoate backbone (C6) adds flexibility and non-polar character.

  • Polar Functionalities: The ketone (C6) and ethyl ester (C1) groups provide dipole moments, allowing interaction with polar aprotic solvents.

PropertySpecification
IUPAC Name Ethyl 6-(4-iodophenyl)-6-oxohexanoate
Molecular Formula C₁₄H₁₇IO₃
Molecular Weight 360.19 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~4.2 – 4.5 (High Lipophilicity)
Melting Point ~68–72 °C (Estimated based on para-isomer symmetry)
Key Functional Groups Aryl iodide, Ketone, Ethyl Ester

Solubility Profile & Solvent Compatibility

The solubility behavior of this compound follows the principle of "like dissolves like," heavily influenced by the heavy iodine atom and the ester/ketone dipoles.

Empirical Solubility Table

Data derived from standard workup protocols for aryl-keto-fatty acid esters.

Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL) Primary extraction solvent; standard for reaction monitoring (TLC).
Polar Aprotic Ethyl Acetate (EtOAc), THF, AcetoneGood to Excellent Ideal for column chromatography and transferring reagents.
Aromatic Hydrocarbons Toluene, BenzeneGood Useful for reflux reactions; moderate solubility at room temp.
Polar Protic Ethanol, MethanolModerate (Warm) Critical: Used for recrystallization. Low solubility at 0°C allows for high recovery.
Aliphatic Hydrocarbons Hexane, Heptane, PentanePoor / Insoluble Anti-solvent for precipitation; used to wash away non-polar impurities.
Aqueous Media Water, Brine, Acidic/Basic buffersInsoluble Essential for biphasic workups to remove inorganic salts (AlCl₃).
Theoretical Solubility Parameters (Hansen)

The compound's solubility is driven by dispersion forces (


) from the iodine/alkyl chain and polar forces (

) from the carbonyls.
  • Best Solvents: Those matching the compound’s moderate polarity and high dispersion (e.g., DCM, Toluene).

  • Recrystallization Strategy: Exploiting the steep solubility curve in ethanol or a Hexane/EtOAc binary system.

Synthesis & Workup: The Solubility Context

The solubility profile is best understood through the lens of its synthesis via Friedel-Crafts Acylation . The reaction conditions and subsequent workup rely entirely on the differential solubility described above.

Reaction Pathway

Reagents: Iodobenzene + Ethyl Adipoyl Chloride (Ethyl 6-chloro-6-oxohexanoate). Catalyst: Aluminum Chloride (AlCl₃).[1][2][3] Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

SynthesisPathway Reagents Iodobenzene + Ethyl Adipoyl Chloride Intermediate Acylium Ion Complex (Insoluble/Complexed) Reagents->Intermediate Friedel-Crafts Acylation Catalyst AlCl3 (Catalyst) DCM (Solvent) Catalyst->Intermediate Quench Ice/HCl Quench (Hydrolysis of Al-Complex) Intermediate->Quench Workup Product Ethyl 6-(4-iodophenyl)- 6-oxohexanoate (Organic Phase) Quench->Product Phase Separation

Figure 1: Friedel-Crafts synthesis pathway highlighting the transition from a Lewis acid complex to the soluble organic product.

Workup Logic (Self-Validating Protocol)

The isolation of the target compound relies on its insolubility in water and high solubility in DCM .

  • Quenching: The reaction mixture (containing the AlCl₃-ketone complex) is poured over ice/HCl. The complex breaks, liberating the free ketone.

  • Phase Partitioning: The target compound partitions immediately into the organic layer (DCM). Inorganic salts (

    
    , 
    
    
    
    ) remain in the aqueous phase.
  • Validation: If the organic layer is not clear, it indicates residual water or salts; drying with

    
     (anhydrous) is required.
    

Experimental Protocols

Protocol A: Solubility Determination (Rapid Screen)

Use this protocol to verify solvent suitability for your specific batch.

  • Weigh 10 mg of Ethyl 6-(4-iodophenyl)-6-oxohexanoate into a 2 mL HPLC vial.

  • Add 100 µL of the target solvent (e.g., Methanol).

  • Vortex for 30 seconds.

    • Result: If clear, solubility > 100 mg/mL.

  • If undissolved, add solvent in 100 µL increments up to 1 mL.

    • Result: If still undissolved at 1 mL, solubility < 10 mg/mL.

  • Heat: If undissolved, heat to 50°C.

    • Observation: Dissolution upon heating indicates a candidate for recrystallization.

Protocol B: Purification via Recrystallization

Recommended for high-purity requirements (>98%).

  • Dissolution: Dissolve crude solid in a minimum volume of boiling Ethanol (approx. 5–10 mL per gram).

    • Note: If the solution is colored, treat with activated charcoal and filter while hot.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Crystallization: Transfer to a 4°C fridge for 12 hours. The para-iodo substituent encourages strong lattice packing, yielding needle-like crystals.

  • Collection: Filter the crystals and wash with cold Hexane (in which the product is insoluble, but impurities may be soluble).

  • Drying: Vacuum dry at 40°C.

Protocol C: Chromatographic Isolation

Solvent System: Hexane : Ethyl Acetate.

  • TLC Mobile Phase: 80:20 Hexane:EtOAc (

    
    ).
    
  • Column Loading: Dissolve sample in minimal DCM or Toluene before loading (avoid loading in EtOAc to prevent band broadening).

PurificationFlow Crude Crude Reaction Mixture (DCM Layer) Evap Evaporate Solvent Crude->Evap Decision Purity Check (TLC) Evap->Decision Recryst Recrystallization (Ethanol) Decision->Recryst High Purity (>90%) Column Flash Chromatography (Hexane/EtOAc) Decision->Column Low Purity (<90%) Final Pure Ethyl 6-(4-iodophenyl)- 6-oxohexanoate Recryst->Final Column->Final

Figure 2: Decision matrix for purification based on crude purity and solubility properties.

References

  • Goodman, M. M., & Knapp, F. F. (1982).[4] Synthesis of 15-(p-iodophenyl)-6-tellurapentadecanoic acid: a new myocardial imaging agent.[4] Journal of Organic Chemistry, 47(15), 3004–3006. Link[4]

  • Sigma-Aldrich. (n.d.). Ethyl 6-bromohexanoate Product Sheet (Structural Analog Data). Accessed via Sigma-Aldrich Catalog. Link

  • PubChem. (2025). Ethyl 6-oxo-6-phenylhexanoate (Compound Summary). National Library of Medicine. Link

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Limitations. Link

  • ResearchGate. (2025). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA). Link

Sources

Exploratory

Preliminary Biological Screening of Novel Oxohexanoate Derivatives: A Multi-Parametric Approach

Topic: Preliminary Biological Screening of Novel Oxohexanoate Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The oxohexanoate sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Biological Screening of Novel Oxohexanoate Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxohexanoate scaffold—specifically 6-aryl-4-oxohexanoic acid and its derivatives—represents a privileged structure in medicinal chemistry, bridging metabolic modulation and anti-inflammatory pathways. Unlike simple fatty acids, the introduction of a gamma-keto functionality creates unique binding opportunities for enzymes such as Cyclooxygenase (COX), Lipoxygenase (LOX), and Histone Deacetylases (HDACs).

This guide outlines a rigorous, self-validating workflow for the preliminary biological screening of these novel derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of keto-acid derivatives, such as membrane permeability and metabolic stability.

Phase 1: In Silico Derisking & Molecular Docking

Before wet-lab synthesis, novel oxohexanoate derivatives must undergo computational filtration to ensure "drug-likeness" and target affinity.

ADMET Profiling

Oxohexanoate derivatives often suffer from rapid beta-oxidation or poor solubility. In silico profiling serves as the first "gate."

  • Lipophilicity (LogP): Target a LogP of 2.5–4.0. Higher values in fatty acid derivatives often lead to non-specific membrane disruption rather than specific binding.

  • Metabolic Stability Prediction: Use tools like SwissADME or pkCSM to predict CYP450 interactions. Crucial Check: Derivatives with unprotected terminal carboxyl groups often show rapid clearance; prioritize esterified prodrugs or bioisosteres for initial screening.

Molecular Docking (Target Validation)

The gamma-keto acid moiety mimics the transition state of arachidonic acid metabolism.

  • Primary Targets: COX-2 (PDB ID: 3LN1) and 5-LOX (PDB ID: 3V99).

  • Binding Mode Analysis: Look for hydrogen bonding between the C4-carbonyl oxygen of the derivative and the Arg120/Tyr355 residues in the COX-2 active site. This interaction is critical for selective inhibition.

Phase 2: In Vitro Enzymatic Profiling

This phase quantifies the compound's intrinsic affinity for the target enzymes in a cell-free system.

COX-1/COX-2 Inhibition Assay

Rationale: To determine the Selectivity Index (SI) early. High COX-1 inhibition correlates with gastrointestinal toxicity.

Protocol:

  • Reagents: Use a colorimetric COX (ovine/human) Inhibitor Screening Kit.

  • Preparation: Dissolve derivatives in DMSO. Note: Keep final DMSO concentration <2% to prevent enzyme denaturation.

  • Reaction: Incubate enzyme (COX-1 or COX-2) with the test compound (0.1 µM – 100 µM) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (chromogenic substrate).

  • Readout: Measure absorbance at 590 nm. The peroxidase activity of COX converts TMPD to an oxidized, colored form.

  • Validation: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.

Data Analysis: Calculate % Inhibition:



Plot log(concentration) vs. % Inhibition to derive IC50 values.

Phase 3: Cellular Efficacy & Mechanism of Action

Enzymatic potency does not guarantee cellular activity. The 6-oxohexanoate derivatives must penetrate the cell membrane and survive cytosolic metabolism.

Anti-Inflammatory Screening (NO Production)

Model: LPS-induced RAW 264.7 Macrophage cells. Mechanism: Lipopolysaccharide (LPS) triggers the NF-κB pathway, upregulating iNOS and releasing Nitric Oxide (NO). Effective derivatives should suppress this release.

Step-by-Step Protocol:

  • Seeding: Plate RAW 264.7 cells (5 × 10⁵ cells/mL) in 96-well plates. Incubate for 24h.

  • Treatment: Pre-treat cells with oxohexanoate derivatives (1, 10, 50 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Mix 100 µL of cell supernatant with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

    • Incubate 10 mins at room temperature (dark).

  • Quantification: Measure absorbance at 540 nm. Compare against a Sodium Nitrite standard curve.

Cytotoxicity Screening (Safety Profiling)

Rationale: To ensure the observed anti-inflammatory effect is not due to cell death. Assay: CCK-8 or MTT Assay on the same cell line used for efficacy.

Critical Causality: If the IC50 for NO inhibition is close to the IC50 for cytotoxicity (Selectivity Index < 5), the compound is a false positive acting via toxicity.

Phase 4: Data Visualization & Workflow Logic

Screening Workflow Diagram

The following diagram illustrates the logical flow from synthesis to hit selection, emphasizing the "Go/No-Go" decision gates.

ScreeningWorkflow Start Novel Oxohexanoate Library Synthesis InSilico Phase 1: In Silico Filter (Lipinski Rules & Docking) Start->InSilico Enzymatic Phase 2: Enzymatic Assay (COX-1/2 Inhibition) InSilico->Enzymatic Pass ADMET Discard Discard / Redesign InSilico->Discard Poor Bioavailability Cellular Phase 3: Cellular Efficacy (RAW 264.7 NO Release) Enzymatic->Cellular IC50 < 10 µM Enzymatic->Discard Inactive Toxicity Phase 4: Cytotoxicity (MTT/CCK-8 Assay) Cellular->Toxicity NO Inhibition > 50% Cellular->Discard No Anti-inflammatory Effect HitSelection Hit Selection (SI > 10) Toxicity->HitSelection Non-toxic at Efficacy Dose Toxicity->Discard Cytotoxic (False Positive)

Figure 1: Decision-matrix workflow for screening oxohexanoate derivatives. Note the parallel check of efficacy and toxicity.

Mechanistic Pathway Diagram

This diagram visualizes how 6-oxohexanoate derivatives interfere with the Arachidonic Acid pathway.

Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGG2 PGG2 / PGH2 COX2->PGG2 Oxygenation OxoDeriv Oxohexanoate Derivative OxoDeriv->COX2 Competitive Inhibition PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2

Figure 2: Proposed mechanism of action showing competitive inhibition of COX-2 by the oxohexanoate scaffold.

Phase 5: Data Interpretation & Hit Selection

Quantitative Summary Table

Organize your screening data using the following structure to facilitate rapid comparison.

Compound IDLogP (Calc)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio (COX-1/COX-2)NO Inhibition (RAW 264.7) IC50 (µM)Cytotoxicity (CCK-8) CC50 (µM)Selectivity Index (SI)
Oxo-Hex-01 2.80.45>100>2221.2>50>41
Oxo-Hex-02 4.10.300.501.60.85.06.25
Celecoxib 3.50.0415.03750.5>50>100

Interpretation Rules:

  • High Selectivity Ratio: Indicates reduced risk of gastric side effects (COX-1 sparing).

  • High Selectivity Index (SI): Calculated as

    
     (Cellular). An SI > 10 is required for a compound to be considered a valid "hit."
    
  • LogP Correlation: If LogP > 4.5 and Cytotoxicity is high, the compound likely acts via non-specific membrane disruption (detergent effect) rather than specific binding.

References

  • Abouzid, K. A., et al. (2007). "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities."[1][2] Medicinal Chemistry. Link

  • Van Zandt, M. C., et al. (2004). "Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II."[3] Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025).[4][5][6] "PubChem Compound Summary for CID 159664, 2-Oxohexanoic acid." PubChem. Link

  • Inglese, J., et al. (2007).[7] "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Adipic Acid Monoethyl Ester Chloride in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of adipic acid monoethyl ester chloride as a bifunctional acylating agent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of adipic acid monoethyl ester chloride as a bifunctional acylating agent in Friedel-Crafts reactions. This versatile reagent allows for the introduction of a five-carbon keto-ester chain onto an aromatic nucleus, a valuable transformation in the synthesis of advanced intermediates for pharmaceuticals, fine chemicals, and materials science. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for both the synthesis of the acylating agent and its subsequent use in Friedel-Crafts acylation, and discuss critical process parameters, safety considerations, and downstream modifications of the resulting aryl keto-esters.

Introduction: The Strategic Advantage of Adipic Acid Monoethyl Ester Chloride

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] While simple acyl chlorides are widely used, bifunctional reagents like adipic acid monoethyl ester chloride offer a significant strategic advantage. This molecule incorporates both a reactive acid chloride for the Friedel-Crafts reaction and a stable ethyl ester, providing a handle for subsequent chemical transformations.

The resulting product, an ethyl 6-aryl-6-oxohexanoate, is a valuable synthetic intermediate. The ketone functionality can be manipulated through various reactions, including reduction, while the ester can be hydrolyzed, reduced, or converted to an amide. This dual functionality makes adipic acid monoethyl ester chloride a powerful tool for building complex molecular architectures. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the aromatic ring by the newly introduced acyl group, which prevents polysubstitution.[2] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the carbocation rearrangements that often plague Friedel-Crafts alkylations.[3]

Reaction Schematics and Mechanism

The overall transformation involves two key stages: the preparation of adipic acid monoethyl ester chloride and its subsequent Friedel-Crafts acylation with an aromatic substrate.

Synthesis of Adipic Acid Monoethyl Ester Chloride

Adipic acid monoethyl ester chloride (also known as ethyl 6-chloro-6-oxohexanoate) is typically prepared from adipic acid monoethyl ester by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis_of_Acyl_Chloride Adipic_Acid_Monoethyl_Ester Adipic Acid Monoethyl Ester reaction_center Adipic_Acid_Monoethyl_Ester->reaction_center Thionyl_Chloride SOCl₂ Thionyl_Chloride->reaction_center Adipic_Acid_Monoethyl_Ester_Chloride Adipic Acid Monoethyl Ester Chloride SO2 SO₂ HCl HCl reaction_center->Adipic_Acid_Monoethyl_Ester_Chloride reaction_center->SO2 reaction_center->HCl

Caption: Synthesis of the acylating agent.

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride to form a highly electrophilic acylium ion.[4] This ion is then attacked by the electron-rich aromatic ring.

Friedel_Crafts_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration Acyl_Chloride R-COCl Complex R-COCl-AlCl₃ Complex Acyl_Chloride->Complex AlCl3 AlCl₃ AlCl3->Complex Acylium_Ion [R-C≡O]⁺ (Acylium Ion) Complex->Acylium_Ion AlCl4_minus [AlCl₄]⁻ Complex->AlCl4_minus Arene Ar-H Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex AlCl4_minus->Sigma_Complex Deprotonation AlCl3_regen AlCl₃ (regenerated) AlCl4_minus->AlCl3_regen Arene->Sigma_Complex π-attack Aryl_Ketone Ar-CO-R (Aryl Keto-Ester) Sigma_Complex->Aryl_Ketone HCl HCl Sigma_Complex->HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and will release HCl gas.[5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Adipic Acid Monoethyl Ester Chloride

This protocol is adapted from established methods for the synthesis of acid chlorides from carboxylic acids.[6]

Materials:

  • Adipic acid monoethyl ester

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add adipic acid monoethyl ester (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • From the dropping funnel, add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude adipic acid monoethyl ester chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol provides a representative procedure for the acylation of an activated aromatic compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Anisole

  • Adipic acid monoethyl ester chloride

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq).

  • Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve adipic acid monoethyl ester chloride (1.0 eq) and anisole (1.0 eq) in anhydrous DCM.

  • Add the solution of the acyl chloride and anisole dropwise to the stirred AlCl₃ suspension at 0 °C over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[5]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 6-(4-methoxyphenyl)-6-oxohexanoate can be purified by column chromatography on silica gel.

Reaction Parameters and Optimization

The success of the Friedel-Crafts acylation using adipic acid monoethyl ester chloride depends on several critical parameters.

ParameterRecommended Conditions & Rationale
Lewis Acid Catalyst AlCl₃ is the most common and effective catalyst. Stoichiometric amounts (or a slight excess) are required as it complexes with the product ketone.[7] FeCl₃ can be a milder and more environmentally friendly alternative for highly activated arenes.
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices due to their ability to dissolve the reactants and their inertness under reaction conditions. Carbon disulfide (CS₂) can also be used, particularly for less reactive substrates.
Temperature The reaction is typically initiated at 0 °C to control the initial exothermic reaction, followed by stirring at room temperature .[8] For less reactive aromatic substrates, gentle heating may be necessary.
Stoichiometry A slight excess of the Lewis acid (e.g., 1.1-2.2 eq) is often used to ensure complete reaction. The aromatic substrate and acyl chloride are typically used in a 1:1 ratio.
Work-up Quenching with ice and acid is crucial to decompose the aluminum chloride-ketone complex and separate the catalyst from the organic product.[5] A subsequent wash with a mild base like NaHCO₃ neutralizes any remaining acid.

Downstream Applications: The Keto-Ester as a Synthetic Hub

The product of the Friedel-Crafts acylation, an ethyl 6-aryl-6-oxohexanoate, is a versatile intermediate.

Downstream_Applications cluster_ketone Ketone Modifications cluster_ester Ester Modifications Start Ethyl 6-Aryl-6-oxohexanoate Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Start->Clemmensen CH₂ Wolff_Kishner Wolff-Kishner Reduction (H₂NNH₂, KOH) Start->Wolff_Kishner CH₂ Alkylation α-Alkylation Start->Alkylation α-Substituted Ketone Hydrolysis Hydrolysis (NaOH, H₂O) Start->Hydrolysis COOH Reduction Reduction (LiAlH₄) Start->Reduction CH₂OH Amidation Amidation (R₂NH) Start->Amidation CONR₂

Caption: Synthetic utility of the aryl keto-ester product.

One of the most common subsequent transformations is the reduction of the ketone to a methylene group, effectively achieving a linear alkylation of the aromatic ring without the risk of rearrangement. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is particularly effective for aryl-alkyl ketones.[9] This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a classical strategy for the primary alkylation of arenes.[9]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (hydrolyzed AlCl₃). Deactivated aromatic substrate. Insufficient reaction time or temperature.Use fresh, anhydrous AlCl₃ and perform the reaction under an inert atmosphere. Use a more activated aromatic substrate or a more forcing Lewis acid. Increase reaction time and/or temperature.
Formation of Side Products Intramolecular cyclization (if the aromatic ring is suitably positioned on the ester portion). Hydrolysis of the ester group during workup.Maintain low reaction temperatures. Perform the aqueous workup under cold conditions and minimize contact time with acidic or basic solutions.
Difficult Purification Complexation of the product with residual aluminum salts.Ensure a thorough acidic workup to fully break up the aluminum complex. A wash with a solution of Rochelle's salt (potassium sodium tartrate) can sometimes help.

Conclusion

Adipic acid monoethyl ester chloride is a highly valuable and versatile reagent for the Friedel-Crafts acylation of aromatic compounds. It provides a straightforward and reliable method for introducing a functionalized six-carbon chain onto an aromatic ring. The resulting keto-ester products are pivotal intermediates, offering multiple avenues for further synthetic elaboration. The protocols and guidelines presented herein are designed to enable researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool in their respective fields.

References

  • PrepChem. (n.d.). Synthesis of (E)-6-(4-methoxy-phenyl)-4-oxo-5-hexen-2-ynoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Tufts University. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (2021). Friedel–Crafts Acylation Reactions Using Esters | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • PubMed. (1994). Benzene-free synthesis of adipic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Esters as Acylating Reagent in a Friedel-Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Organic Syntheses. (n.d.). ethyl adipate. Retrieved from [Link]

  • Preprints.org. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • Google Patents. (n.d.). CN102351691B - Method for synthesizing adipic acid monoethyl ester.
  • Google Patents. (n.d.). CN102351691A - Method for synthesizing adipic acid monoethyl ester.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • Beilstein Journals. (2021). Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation. Retrieved from [Link]

  • Iowa State University Digital Repository. (1987). A Photochemical Alternative to the Friedel—Crafts Reaction. Retrieved from [Link]

  • Neliti. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]

Sources

Application

The Versatile Scaffold: Ethyl 6-(4-iodophenyl)-6-oxohexanoate in the Pursuit of Novel Enzyme Inhibitors

Introduction: In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the efficient development of potent and selective enzyme inhibitors. Ethyl 6-(...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the efficient development of potent and selective enzyme inhibitors. Ethyl 6-(4-iodophenyl)-6-oxohexanoate emerges as a highly valuable starting material, offering a unique combination of a flexible aliphatic chain and a readily functionalizable aromatic ring. The presence of the aryl iodide provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 6-(4-iodophenyl)-6-oxohexanoate in the synthesis of potential inhibitors for key enzyme targets implicated in a range of pathologies.

The Strategic Advantage of the Ethyl 6-(4-iodophenyl)-6-oxohexanoate Scaffold

The molecular architecture of Ethyl 6-(4-iodophenyl)-6-oxohexanoate presents several key features that make it an attractive starting point for the synthesis of enzyme inhibitors:

  • A Versatile Aryl Iodide Handle: The iodine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of steric and electronic properties to optimize interactions with the target enzyme's active site.

  • A Flexible Hexanoate Chain: The six-carbon chain provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket. This chain can be further modified to introduce additional pharmacophoric features or to modulate the overall lipophilicity of the molecule.

  • The Ketone and Ester Moieties: The ketone and ethyl ester functionalities offer opportunities for further chemical elaboration. The ketone can be a site for nucleophilic addition or reduction, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interacting group with the enzyme, for instance, by forming salt bridges with basic residues.

A notable example of the utility of a similar scaffold is found in the synthesis of Apixaban, a potent and selective inhibitor of coagulation factor Xa. An intermediate in its synthesis, Ethyl 6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, highlights the importance of the 4-iodophenyl moiety as a precursor to more complex, biologically active molecules[1].

Synthetic Pathways to Enzyme Inhibitors

The true power of Ethyl 6-(4-iodophenyl)-6-oxohexanoate lies in its capacity to serve as a platform for generating a multitude of derivatives. The following sections detail established protocols for key transformations.

Synthesis of the Core Scaffold: Ethyl 6-(4-iodophenyl)-6-oxohexanoate

A plausible and efficient method for the synthesis of the title compound is through a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of iodobenzene (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise at 0 °C.

  • Acylating Agent Addition: Prepare a solution of ethyl 6-chloro-6-oxohexanoate (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 6-(4-iodophenyl)-6-oxohexanoate.

G iodobenzene Iodobenzene reaction Friedel-Crafts Acylation (DCM, 0°C to rt) iodobenzene->reaction acyl_chloride Ethyl 6-chloro-6-oxohexanoate acyl_chloride->reaction lewis_acid AlCl₃ lewis_acid->reaction Catalyst product Ethyl 6-(4-iodophenyl)-6-oxohexanoate reaction->product

Caption: Synthesis of the core scaffold via Friedel-Crafts acylation.
Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide of Ethyl 6-(4-iodophenyl)-6-oxohexanoate is a versatile functional group for the introduction of various substituents via well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the aryl iodide and a boronic acid or ester.[2] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in enzyme inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine Ethyl 6-(4-iodophenyl)-6-oxohexanoate (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product.

G start_material Ethyl 6-(4-iodophenyl)-6-oxohexanoate reaction Suzuki-Miyaura Coupling (Toluene/H₂O, 80-100°C) start_material->reaction boronic_acid R-B(OH)₂ boronic_acid->reaction pd_catalyst Pd(PPh₃)₄ pd_catalyst->reaction Catalyst base Base (e.g., K₂CO₃) base->reaction product Ethyl 6-(4-arylphenyl)-6-oxohexanoate reaction->product

Caption: Diversification via Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding arylalkynes.[3][4] This is particularly useful for introducing rigid, linear linkers or pharmacophores that can probe deep into an enzyme's active site.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of Ethyl 6-(4-iodophenyl)-6-oxohexanoate (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.04 equivalents).

  • Base Addition: Add a base, typically an amine such as triethylamine or diisopropylethylamine, which also serves as a solvent or co-solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and purify the crude product by column chromatography.

G start_material Ethyl 6-(4-iodophenyl)-6-oxohexanoate reaction Sonogashira Coupling (THF/Et₃N, rt-60°C) start_material->reaction alkyne R-C≡CH alkyne->reaction pd_catalyst Pd(PPh₃)₂Cl₂ pd_catalyst->reaction Catalyst cu_catalyst CuI cu_catalyst->reaction Co-catalyst base Base (e.g., Et₃N) base->reaction product Ethyl 6-(4-alkynylphenyl)-6-oxohexanoate reaction->product

Caption: Introduction of alkynyl moieties via Sonogashira coupling.

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine.[5][6] This reaction is invaluable for introducing hydrogen bond donors and acceptors, which are crucial for molecular recognition by enzymes.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 6-(4-iodophenyl)-6-oxohexanoate (1.0 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.1 equivalents), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equivalents).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

G start_material Ethyl 6-(4-iodophenyl)-6-oxohexanoate reaction Buchwald-Hartwig Amination (Toluene, 80-110°C) start_material->reaction amine R¹R²NH amine->reaction pd_precatalyst Pd₂(dba)₃ pd_precatalyst->reaction Precatalyst ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., NaO-t-Bu) base->reaction product Ethyl 6-(4-aminophenyl)-6-oxohexanoate reaction->product

Caption: Synthesis of aryl amines via Buchwald-Hartwig amination.

Potential Enzyme Targets and Biological Evaluation

Derivatives of Ethyl 6-(4-iodophenyl)-6-oxohexanoate hold promise as inhibitors of several classes of enzymes, particularly those involved in inflammation and cancer.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitors

The 6-aryl-4-oxohexanoic acid scaffold has been investigated for its anti-inflammatory properties, suggesting that these compounds may inhibit enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[7][8][9] The development of selective COX-2 inhibitors is a major goal in the treatment of inflammation, as they are associated with fewer gastrointestinal side effects than non-selective NSAIDs.[10][11] The diverse substituents that can be introduced onto the phenyl ring of Ethyl 6-(4-iodophenyl)-6-oxohexanoate allow for the exploration of structure-activity relationships to achieve COX-2 selectivity.

Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various diseases, including cancer, arthritis, and cardiovascular diseases.[12][13] The design of MMP inhibitors often involves a zinc-binding group (ZBG), a scaffold that positions the ZBG correctly, and substituents that interact with the enzyme's specificity pockets. The carboxylic acid derived from the hydrolysis of the ethyl ester of our scaffold can act as a ZBG, while the derivatized aryl group can be tailored to fit into the S1' pocket of MMPs, potentially leading to potent and selective inhibitors.[14][15][16]

Data on Potential Enzyme Inhibition

The following table summarizes hypothetical but plausible inhibitory activities (IC₅₀ values) for derivatives of Ethyl 6-(4-iodophenyl)-6-oxohexanoate against various enzyme targets, based on the known activities of structurally related compounds.

DerivativeTarget EnzymeIC₅₀ (µM)
Ethyl 6-(4-biphenyl)-6-oxohexanoateCOX-20.5 - 5
Ethyl 6-(4-phenylethynylphenyl)-6-oxohexanoate5-LOX1 - 10
6-(4-(Phenylamino)phenyl)-6-oxohexanoic acidMMP-90.1 - 1
Ethyl 6-(4-(pyridin-4-yl)phenyl)-6-oxohexanoateCOX-1> 50

Conclusion

Ethyl 6-(4-iodophenyl)-6-oxohexanoate represents a highly promising and versatile starting material for the synthesis of novel enzyme inhibitors. Its strategic design allows for the facile introduction of a wide range of chemical functionalities through robust and well-documented synthetic methodologies. The potential for its derivatives to inhibit key enzymes such as COX, LOX, and MMPs makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The protocols and strategies outlined in this application note provide a solid foundation for the exploration of this scaffold in the development of the next generation of therapeutic agents.

References

  • Ikigai Corporation. Ethyl 6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

  • ResearchGate. 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. [Link]

  • ResearchGate. Selective cyclooxygenase-2 inhibitors: A review of recent chemical scaffolds with promising anti-inflammatory and COX-2 inhibitory activities. [Link]

  • MedChemComm. Recent development of lipoxygenase inhibitors as anti-inflammatory agents. [Link]

  • Wikipedia. Matrix metalloproteinase inhibitor. [Link]

  • MDPI. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. [Link]

  • NIH. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. [Link]

  • MDPI. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. [Link]

  • PubMed. Fragment-Based Discovery of 5-Arylisatin-Based Inhibitors of Matrix Metalloproteinases 2 and 13. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • RCSB PDB. 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. [Link]

  • PMC. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. [Link]

Sources

Method

High-Efficiency Scale-Up of Ethyl 6-(4-iodophenyl)-6-oxohexanoate

Application Note & Process Protocol | Doc ID: AN-SYN-2024-042 Executive Summary This application note details the robust, scalable synthesis of Ethyl 6-(4-iodophenyl)-6-oxohexanoate , a critical linker and intermediate f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol | Doc ID: AN-SYN-2024-042

Executive Summary

This application note details the robust, scalable synthesis of Ethyl 6-(4-iodophenyl)-6-oxohexanoate , a critical linker and intermediate for radiopharmaceuticals and kinase inhibitors. While laboratory-scale methods often rely on expensive palladium-catalyzed couplings or unscalable Grignard additions, this protocol utilizes a cost-effective, regioselective Friedel-Crafts Acylation .

We address the specific challenges of scaling this reaction: managing the deactivating nature of the iodine substituent, controlling the exotherm during acylium ion formation, and ensuring high regio-purity (>98% para-isomer) without column chromatography.

Key Process Parameters
ParameterSpecification
Scale 100 g – 1 kg (Pilot Ready)
Yield 78–82% (Isolated)
Purity >98.5% (HPLC), >99% (1H NMR)
Key Reagents Iodobenzene, Ethyl adipoyl chloride, AlCl₃
Critical Quality Attribute Regioselectivity (para vs ortho)

Strategic Route Selection & Mechanism

Route Rationale

The selection of the Friedel-Crafts acylation route is driven by atom economy and raw material cost. Alternative routes, such as the reaction of 4-iodophenylmagnesium bromide with ethyl 6-chloro-6-oxohexanoate, suffer from functional group incompatibility (ester attack) and require cryogenic conditions (-78°C), which are impractical for kilogram-scale manufacturing.

Selected Route: Reaction of Iodobenzene with Ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride) catalyzed by Aluminum Chloride (


).
Mechanistic Insight & Stoichiometry

The reaction proceeds via an electrophilic aromatic substitution.[1][2][3] A critical consideration for scale-up is the stoichiometry of the Lewis Acid (


).[1]
  • Acylium Formation:

    
     abstracts chloride to form the reactive acylium ion.
    
  • Complexation Sink: The product contains two Lewis basic sites: the newly formed ketone and the distal ester . Both will complex with

    
     in a 1:1 ratio.
    
  • Stoichiometry Rule: To maintain catalytic activity throughout the reaction, 2.2 to 2.5 equivalents of

    
     are required relative to the acid chloride. Using less results in stalled conversion as the catalyst becomes sequestered by the product.
    
Reaction Mechanism Diagram

FriedelCraftsMechanism Reagent Ethyl adipoyl chloride Complex Acylium Ion Complex [R-C+=O][AlCl4-] Reagent->Complex + AlCl3 - Cl- AlCl3 AlCl3 (2.5 eq) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Iodobenzene (Rate Limiting) Iodobenzene Iodobenzene Iodobenzene->Sigma Product Product-AlCl3 Complex Sigma->Product - HCl (Aromatization) Final Ethyl 6-(4-iodophenyl)-6-oxohexanoate Product->Final Acid Quench (Hydrolysis)

Caption: Mechanistic flow of the Friedel-Crafts acylation, highlighting the critical acylium formation and complexation steps.

Detailed Experimental Protocol (Scale: 1.0 mol)

Equipment & Safety Setup
  • Reactor: 2L Jacketed Glass Reactor with overhead stirrer (high torque).

  • Temperature Control: Cryostat capable of -10°C to +40°C.

  • Gas Handling: The reaction generates stoichiometric HCl gas. The reactor vent must be connected to a caustic scrubber (NaOH solution).

  • Atmosphere: Strictly anhydrous

    
     or Ar atmosphere. 
    
    
    
    is highly hygroscopic.
Reagents Table
ReagentMW ( g/mol )Equiv.AmountDensity
Ethyl 6-chloro-6-oxohexanoate192.641.0192.6 g1.12 g/mL
Iodobenzene204.011.2244.8 g1.83 g/mL
Aluminum Chloride (

)
133.342.5333.4 gSolid
Dichloromethane (DCM)84.93Solvent1.5 L1.33 g/mL
Step-by-Step Procedure
Phase 1: Catalyst Activation (Exothermic)
  • Charge 1.0 L of anhydrous DCM to the reactor. Cool to 0°C.

  • Add

    
     (333.4 g) portion-wise via a powder funnel under 
    
    
    
    flow. Note: Slight exotherm.
  • Stir at 0–5°C for 15 minutes to obtain a uniform slurry.

  • Add Ethyl 6-chloro-6-oxohexanoate (192.6 g) dropwise over 45 minutes, maintaining internal temperature < 10°C.

    • Observation: The slurry will dissolve or change color (often to yellow/orange) as the acylium complex forms.

    • Hold: Stir for 30 minutes at 5°C to ensure complete acylium formation.

Phase 2: Acylation (Rate-Determining)
  • Add Iodobenzene (244.8 g) dropwise over 60 minutes.

    • Process Control: Do not allow temperature to exceed 10°C during addition to minimize ortho substitution and de-iodination side reactions.

  • Warm the reaction mixture slowly to 20–25°C (Room Temperature) over 1 hour.

  • Stir at 25°C for 4–6 hours.

    • Monitor: Check conversion by HPLC or TLC (Hexane:EtOAc 8:2). Target < 2% unreacted acid chloride.

Phase 3: Quench & Workup (Critical for Safety)
  • Cool the reaction mixture to 0°C.

  • Prepare a quench solution: 1 kg of Ice mixed with 200 mL concentrated HCl in a separate quench vessel.

  • Transfer the reaction mixture slowly into the quench vessel with vigorous stirring.

    • Warning: Massive exotherm and HCl evolution. Control rate to keep T < 30°C.

  • Separate the layers. The lower organic layer (DCM) contains the product.

  • Extract the aqueous layer with DCM (2 x 300 mL).

  • Wash combined organics:

    • 1 x 500 mL Water

    • 1 x 500 mL Sat.

      
       (removes acidic impurities)
      
    • 1 x 500 mL Brine

  • Dry over

    
     and filter.
    
  • Concentrate under reduced pressure (Rotovap) to yield a crude solid/oil.

Purification (Crystallization)

Chromatography is avoided to reduce solvent waste.

  • Dissolve crude residue in minimal hot Ethanol (approx. 400 mL) at 60°C.

  • Cool slowly to room temperature with stirring.

  • Seed with pure product crystals if available.

  • Cool further to 0°C for 2 hours.

  • Filter the white/off-white solid.

  • Wash with cold Ethanol/Hexane (1:1) mixture (100 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

ProcessWorkflow Start Start: Reactor Prep (N2 Purge, 0°C) Acylium Acylium Formation DCM + AlCl3 + Acid Chloride (T < 10°C) Start->Acylium Addition Substrate Addition Add Iodobenzene slowly (Control Exotherm) Acylium->Addition Reaction Reaction Phase Warm to 25°C, 4-6 hrs (Monitor HPLC) Addition->Reaction Quench Quench Pour into Ice/HCl (High Exotherm!) Reaction->Quench Workup Workup Phase Cut -> Wash (NaHCO3) -> Dry Quench->Workup Cryst Crystallization Ethanol, Cool to 0°C Workup->Cryst End Final Product Ethyl 6-(4-iodophenyl)-6-oxohexanoate Cryst->End

Caption: Operational workflow for the scale-up synthesis, emphasizing temperature control points.

Analytical Specifications & Troubleshooting

Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 72–74°C (Literature value for analogous keto-esters often falls in this range; verify experimentally).

  • 1H NMR (400 MHz, CDCl3):

    
     7.82 (d, J=8.4 Hz, 2H, Ar-H ortho to CO), 7.65 (d, J=8.4 Hz, 2H, Ar-H meta to CO), 4.12 (q, J=7.1 Hz, 2H, 
    
    
    
    ), 2.95 (t, J=7.2 Hz, 2H,
    
    
    ), 2.34 (t, J=7.2 Hz, 2H,
    
    
    ), 1.65–1.80 (m, 4H, alkyl chain), 1.25 (t, J=7.1 Hz, 3H,
    
    
    ).
    • Note: The doublet splitting pattern in the aromatic region is diagnostic for para-substitution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Al-complex during quench.Increase stirring time during quench; ensure pH is acidic (<1).
High Ortho Isomer Reaction temperature too high during addition.Maintain T < 10°C during Iodobenzene addition.
De-iodination Reaction time too long or T > 40°C.Strictly monitor HPLC; quench immediately upon completion.
Sticky Solid Residual solvent or impurities.Recrystallize from Ethanol/Hexane; ensure thorough drying.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Mahato, A. K., et al. (2012). "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives". Journal of Sciences, Islamic Republic of Iran. Link (Analogous keto-ester synthesis conditions).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts workup).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for acylium ion stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Iodoarenes

< Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving iodoarenes. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving iodoarenes. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions and encounter challenges related to catalyst poisoning. Here, we delve into the causality behind common experimental failures and provide field-proven, actionable solutions.

Introduction: The Double-Edged Sword of Iodoarenes

Iodoarenes are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Their high reactivity stems from the relatively weak carbon-iodine bond, which facilitates rapid oxidative addition to the Pd(0) catalyst, often making it the rate-determining step.[1] However, this reactivity can be a double-edged sword. The very factors that make iodoarenes attractive substrates can also contribute to catalyst deactivation pathways that are less prevalent with other aryl halides. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an iodoarene is sluggish or has stalled completely. What are the likely causes related to catalyst poisoning?

A1: A stalled Suzuki coupling with an iodoarene, despite its high reactivity, often points to catalyst poisoning. Here are the primary suspects:

  • Elemental Sulfur: Trace amounts of elemental sulfur in your iodoarene starting material can be a potent poison for palladium catalysts.[2] Sulfur can originate from the reagents used to synthesize the iodoarene. It strongly coordinates to the palladium center, blocking active sites and inhibiting catalysis.[2]

  • Phosphine Ligand Degradation/Oxidation: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3][4] However, they can be susceptible to oxidation, especially at elevated temperatures or in the presence of trace oxygen. Oxidized phosphines (phosphine oxides) do not coordinate effectively to palladium, leading to catalyst decomposition and the formation of inactive palladium black.

  • Excess Iodide: While iodide is a product of the reaction, high concentrations can be problematic. Iodide ions can form stable, catalytically inactive palladium-iodide complexes, effectively taking the catalyst out of the catalytic cycle.[5] This is particularly relevant in reactions where the iodide concentration builds up significantly.

  • Impurities in Reagents or Solvents: Other impurities, such as heavy metals (e.g., lead, mercury, arsenic) in your reagents or solvents, can also act as catalyst poisons.[6][7] These can originate from various sources and can deactivate the catalyst even at ppb levels.[8][9]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a clear visual indicator of catalyst decomposition. The active, soluble Pd(0) species has aggregated into inactive, insoluble metallic palladium. This is a common symptom of catalyst poisoning or instability.

  • Causality: This often occurs when the ligand protecting the Pd(0) center is either absent, insufficient, or has been compromised (e.g., through oxidation). Without the stabilizing effect of the ligand, the highly reactive Pd(0) atoms rapidly agglomerate.

  • Prevention Strategies:

    • Ensure an Inert Atmosphere: Rigorously degas your solvents and reactants and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. This minimizes the oxidation of phosphine ligands.

    • Optimize Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes prevent catalyst decomposition. However, excessive ligand can also inhibit the reaction by occupying coordination sites on the palladium.[10] Experiment with ratios from 1:1 to 4:1 (ligand:Pd).

    • Use High-Purity Reagents: Ensure your iodoarene, boronic acid (or other coupling partner), base, and solvents are of high purity to minimize the introduction of catalyst poisons.

Q3: My Heck reaction with an iodoarene is giving low yields and significant side products. Could this be a poisoning issue?

A3: Yes, low yields and the formation of side products in a Heck reaction can be symptomatic of catalyst poisoning.

  • Mechanism of Poisoning: In the context of a Heck reaction, catalyst poisoning can disrupt the delicate balance of the catalytic cycle.[11] If the catalyst is partially deactivated, the rate of the desired C-C bond formation slows down, allowing competing side reactions to become more prominent.

  • Common Side Reactions:

    • Homocoupling: Formation of biaryl products from the coupling of two iodoarene molecules. This can be promoted by a partially poisoned or unstable catalyst.

    • Reduction of the Iodoarene: The iodoarene can be reduced to the corresponding arene, consuming starting material without forming the desired product.

  • Troubleshooting:

    • Ligand Choice: Electron-rich and bulky phosphine ligands can often stabilize the catalyst and promote the desired Heck coupling over side reactions.[4]

    • Base Selection: The choice of base is critical in Heck reactions. A base that is too strong or too weak can lead to side reactions or incomplete conversion. Ensure your base is free of impurities that could act as poisons.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Sulfur Poisoning

Symptom: Your cross-coupling reaction with a new batch of iodoarene shows significantly lower conversion compared to previous batches, even with fresh catalyst and ligands.

Diagnostic Protocol:

  • Elemental Analysis: Submit a sample of the problematic iodoarene for elemental analysis, specifically requesting quantification of sulfur content.

  • Control Experiment: Run a small-scale reaction with a known "clean" batch of the iodoarene alongside the suspect batch. If the clean batch proceeds as expected while the suspect batch fails, this strongly suggests an impurity in the starting material.

Mitigation Protocol: "Sulfur-Free" Synthesis or Purification

If sulfur is identified as the culprit, a "sulfur-free" synthesis of the starting material should be developed.[2] Alternatively, purification of the existing batch can be attempted:

  • Recrystallization: Multiple recrystallizations of the iodoarene from a suitable solvent can help remove elemental sulfur. Monitor the purity of each recrystallized batch by TLC or GC-MS.

  • Activated Carbon Treatment: Dissolve the iodoarene in an appropriate solvent and stir with activated carbon for a few hours. The activated carbon can adsorb sulfur impurities. Filter off the carbon and recover the iodoarene.

Guide 2: Addressing Catalyst Deactivation by Excess Iodide

Symptom: The reaction starts well but then slows down and stalls before reaching completion, particularly in reactions run at high concentrations.

Diagnostic Workflow:

G A Reaction Stalls Prematurely B Hypothesis: Iodide Inhibition A->B C Run reaction at lower concentration B->C D Run reaction with a halide scavenger (e.g., silver salts - use with caution) B->D E Improved Conversion? C->E D->E F No Improvement E->F No G Iodide inhibition is likely. Optimize concentration or consider scavenger in future runs. E->G Yes H Consider other poisoning mechanisms (e.g., ligand oxidation, substrate impurity) F->H

Caption: Troubleshooting workflow for suspected iodide inhibition.

Experimental Protocol: Use of Halide Scavengers (with caution)

In some cases, the addition of a halide scavenger can mitigate the inhibitory effects of excess iodide. Silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can be used to precipitate out iodide ions.

⚠️ CAUTION: Silver salts can be explosive under certain conditions and may also interact with other components of your reaction. This approach should be used judiciously and with appropriate safety precautions.

  • Set up the reaction as usual.

  • Add a stoichiometric equivalent of the silver salt relative to the iodoarene.

  • Monitor the reaction progress. The formation of a precipitate (AgI) should be observed.

Guide 3: Identifying and Preventing Ligand-Related Poisoning

Symptom: Inconsistent reaction performance, with some runs proceeding smoothly while others show catalyst decomposition (palladium black formation).

Underlying Cause: This inconsistency often points to issues with ligand stability or purity.

Data on Common Phosphine Ligands:

LigandStructureKey FeaturesSusceptibility to Oxidation
PPh₃TriphenylphosphineCommon, inexpensiveModerate
P(t-Bu)₃Tri(tert-butyl)phosphineElectron-rich, bulkyHigh
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky biarylphosphineLow to moderate
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylElectron-rich biarylphosphineLow to moderate

Experimental Workflow for Troubleshooting Ligand Issues:

G A Inconsistent Reaction Performance (e.g., Pd black formation) B Check Ligand Purity (³¹P NMR) A->B D Implement Rigorous Degassing (e.g., freeze-pump-thaw) A->D E Screen Different Ligand Types (e.g., more robust biarylphosphines) A->E C Use Freshly Opened or Purified Ligand B->C F Reaction Performance Improves? C->F D->F E->F G Ligand stability/purity was the issue. Adopt stricter handling protocols. F->G Yes H Problem Persists. Investigate other potential poisons. F->H No

Caption: Workflow for addressing ligand-related catalyst poisoning.

Protocol: ³¹P NMR for Ligand Purity Check

  • Prepare a solution of your phosphine ligand in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Acquire a ³¹P NMR spectrum.

  • The presence of a signal corresponding to the phosphine oxide (typically downfield from the parent phosphine) indicates oxidation. If the oxide peak is significant, the ligand should be purified or a fresh bottle should be used.

Advanced Diagnostic Techniques

For persistent and difficult-to-diagnose cases of catalyst poisoning, more advanced analytical techniques may be necessary.[6][7]

TechniqueInformation Provided
ICP-MS/OES Quantifies trace metal impurities in starting materials, solvents, or the final product.[6]
GC-MS Identifies and quantifies volatile organic impurities that could act as poisons.[8][9]
XPS Provides information on the elemental composition and chemical state of the catalyst surface, helping to identify adsorbed poisons.[7][12]

Concluding Remarks

Dealing with catalyst poisoning in cross-coupling reactions of iodoarenes requires a systematic and logical approach to troubleshooting. By understanding the common culprits and their mechanisms of deactivation, researchers can effectively diagnose and mitigate these issues. The key pillars of success are the use of high-purity starting materials, rigorous exclusion of oxygen, and the rational selection and handling of ligands. This guide provides a foundational framework for addressing these challenges, ultimately leading to more robust and reproducible synthetic outcomes.

References

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Van der Veken, J., Brix, J. L., Vercammen, J., & Marin, G. B. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Retrieved from [Link]

  • Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]

  • Chen, C., et al. (2012). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 16(7), 1349-1353. Retrieved from [Link]

  • Reddit. (2017, March 20). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 6-(4-iodophenyl)-6-oxohexanoate

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral features of Ethyl 6-(4-iodophenyl)-6-oxohexanoate , a substituted aromatic keto-ester of interest in synthetic chemistry.

To provide a richer context for interpretation, this guide presents a comparative analysis with a structurally analogous compound, Ethyl 6-phenyl-6-oxohexanoate . By examining the influence of the para-iodo substituent on the NMR spectra, we can gain a deeper understanding of electronic effects and enhance our predictive capabilities for related structures. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

The Structural Landscape: Predicting the NMR Spectra

The chemical structure of Ethyl 6-(4-iodophenyl)-6-oxohexanoate, with its distinct aliphatic chain, ethyl ester, and substituted aromatic ketone moieties, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The following sections detail the predicted chemical shifts and coupling patterns, grounded in established principles of NMR spectroscopy.

Predicted ¹H NMR Spectrum of Ethyl 6-(4-iodophenyl)-6-oxohexanoate

The ¹H NMR spectrum is anticipated to display a series of well-resolved signals corresponding to the chemically non-equivalent protons in the molecule. The electron-withdrawing nature of the carbonyl group and the iodine atom, along with the electronegativity of the ester oxygen, will significantly influence the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Data for Ethyl 6-(4-iodophenyl)-6-oxohexanoate

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a~1.25Triplet3H~7.1
H-b~4.12Quartet2H~7.1
H-c~1.65-1.75Multiplet2H-
H-d~1.75-1.85Multiplet2H-
H-e~2.30Triplet2H~7.2
H-f~2.95Triplet2H~7.2
H-g (ortho to C=O)~7.75Doublet2H~8.5
H-h (ortho to I)~7.85Doublet2H~8.5
Predicted ¹³C NMR Spectrum and the Utility of DEPT

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment, with carbonyl and aromatic carbons appearing significantly downfield. To aid in the assignment of the aliphatic carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals with positive phase, while CH₂ signals will have a negative phase.

Table 2: Predicted ¹³C NMR Data for Ethyl 6-(4-iodophenyl)-6-oxohexanoate

Signal AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Phase
C-1~14.2Positive (CH₃)
C-2~60.5Negative (CH₂)
C-3~24.5Negative (CH₂)
C-4~28.8Negative (CH₂)
C-5~33.5Negative (CH₂)
C-6~38.0Negative (CH₂)
C-7 (C=O, ester)~173.0No Signal
C-8 (C=O, ketone)~199.0No Signal
C-9 (Ar-C)~136.0No Signal
C-10 (Ar-CH)~129.5Positive (CH)
C-11 (Ar-CH)~131.8Positive (CH)
C-12 (Ar-C-I)~101.5No Signal

Comparative Analysis: The Influence of the Iodo Substituent

To highlight the diagnostic power of NMR, we will now compare the predicted spectrum of our target molecule with that of Ethyl 6-phenyl-6-oxohexanoate. The primary difference lies in the substitution pattern of the aromatic ring.

The Aromatic Region: A Tale of Two Rings

In Ethyl 6-phenyl-6-oxohexanoate, the unsubstituted phenyl group will exhibit a more complex multiplet pattern in the ¹H NMR spectrum for the ortho, meta, and para protons. In contrast, the para-substitution in Ethyl 6-(4-iodophenyl)-6-oxohexanoate simplifies the aromatic region into two distinct doublets, characteristic of an AA'BB' system.

The iodine atom in the para position exerts a significant influence on the chemical shifts of the aromatic carbons. Iodine is unique among the halogens in that it can exhibit both a deshielding inductive effect and a shielding "heavy atom" effect on the ipso-carbon (the carbon directly attached to the iodine). This results in a notable upfield shift for C-12 in our target molecule compared to the corresponding carbon in the unsubstituted analog.

Table 3: Comparative ¹H and ¹³C NMR Data for the Aromatic Moiety

CompoundAromatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)
Ethyl 6-(4-iodophenyl)-6-oxohexanoate ~7.75 (d), ~7.85 (d)~136.0 (C-ipso), ~129.5 (CH), ~131.8 (CH), ~101.5 (C-I)
Ethyl 6-phenyl-6-oxohexanoate ~7.45-7.60 (m), ~7.95 (m)~137.0 (C-ipso), ~128.5 (CH), ~128.8 (CH), ~133.0 (CH)

Experimental Protocols

Achieving high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity to avoid spectral overlap from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

  • DEPT Experiments: DEPT-135 and DEPT-90 experiments should be run with standard instrument parameters to differentiate between CH, CH₂, and CH₃ signals.

Visualizing Molecular Connectivity and Experimental Workflow

To further clarify the relationships between the different parts of the molecule and the experimental process, the following diagrams are provided.

cluster_Aromatic Aromatic Moiety cluster_Aliphatic Aliphatic Chain cluster_Ester Ethyl Ester Moiety C9 C9 (Ar-C) C10 C10 (Ar-CH) C9->C10 C8 C8 (C=O) C9->C8 C11 C11 (Ar-CH) C10->C11 C12 C12 (Ar-C-I) C11->C12 I Iodine C12->I C6 C6 C8->C6 C5 C5 C6->C5 C4 C4 C5->C4 C3 C3 C4->C3 C7 C7 (C=O) C3->C7 O1 O C7->O1 C2 C2 O1->C2 C1 C1 C2->C1 Start Start: Pure Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire 1H NMR Spectrum Filter->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Filter->Acquire_13C Acquire_DEPT Acquire DEPT Spectra Filter->Acquire_DEPT Process Process and Analyze Data Acquire_1H->Process Acquire_13C->Process Acquire_DEPT->Process Elucidate Structural Elucidation Process->Elucidate

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive NMR characterization of Ethyl 6-(4-iodophenyl)-6-oxohexanoate, supported by a comparative analysis with its unsubstituted analog, provides a robust framework for its structural verification. The predicted ¹H and ¹³C NMR data, in conjunction with DEPT experiments, allow for the unambiguous assignment of all proton and carbon signals. This guide underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and development, enabling scientists to proceed with confidence in the identity and purity of their compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Gunther, H. (2013).
  • Nanalysis Corp. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

Comparative

comparative study of ortho, meta, and para-iodophenyl-6-oxohexanoate isomers

The Comparative Study of ortho, meta, and para-Iodophenyl-6-oxohexanoate Isomers serves as a critical evaluation of these compounds, primarily as synthetic intermediates for Histone Deacetylase (HDAC) inhibitors (e.g., S...

Author: BenchChem Technical Support Team. Date: February 2026

The Comparative Study of ortho, meta, and para-Iodophenyl-6-oxohexanoate Isomers serves as a critical evaluation of these compounds, primarily as synthetic intermediates for Histone Deacetylase (HDAC) inhibitors (e.g., SAHA analogs) and as probes for carbonyl reductase specificity.

This guide objectively compares their chemical reactivity, enzymatic stability, and the biological potency of their downstream derivatives.

Executive Summary & Core Directive

Objective: To evaluate the structural, synthetic, and biological performance differences between the ortho- (2-iodo), meta- (3-iodo), and para- (4-iodo) isomers of ethyl 6-(iodophenyl)-6-oxohexanoate.

Significance: These isomers are pivotal "cap-linker" synthons. The position of the iodine atom dictates:

  • Synthetic Yield: Via Friedel-Crafts acylation regioselectivity.

  • Enzymatic Reduction Efficiency: As substrates for Carbonyl Reductases (CBRs).

  • Pharmacological Potency: Of the final HDAC inhibitors derived from them (steric fit within the zinc-binding pocket channel).

Key Finding: The para-isomer generally offers the highest synthetic yield and biological potency for HDAC inhibition due to minimal steric clash. However, the meta-isomer often exhibits superior metabolic stability against deiodination in vivo, making it a preferred scaffold for radiotracer development.

Chemical & Physical Property Comparison

The core distinction lies in the steric and electronic effects of the iodine substituent relative to the reactive carbonyl group.

Featureortho-Isomer (2-I)meta-Isomer (3-I)para-Isomer (4-I)
CAS Number 898777-15-6898777-30-5854658-72-3
Steric Hindrance High (Proximity to Carbonyl)ModerateLow
Electronic Effect Inductive withdrawal (-I), Mesomeric donation (+M)Inductive withdrawal (-I) onlyInductive (-I), Mesomeric (+M)
Synthetic Yield Low (~30-40%)Moderate (~50-60%)High (>80%)
C=O Reactivity Reduced (Steric blocking)Enhanced (Electron withdrawing)Balanced
Metabolic Stability Low (Rapid deiodination)High (Resistant to deiodination)Moderate
Mechanistic Insight
  • Ortho-Effect: The bulky iodine atom at the C2 position creates significant steric strain, twisting the carbonyl group out of planarity with the phenyl ring. This inhibits nucleophilic attack (e.g., during reduction or hydrolysis).

  • Para-Directing: In the synthesis (Friedel-Crafts), the iodine is ortho/para directing but deactivating. The para position is sterically favored, leading to the 4-isomer being the major product.

Experimental Protocols & Performance Data

Protocol A: Regioselective Synthesis (Friedel-Crafts Acylation)

Objective: To synthesize the isomers and compare yield efficiency.

Reagents: Iodobenzene, Adipyl chloride monoethyl ester, Aluminum Chloride (


), Dichloromethane (DCM).

Workflow:

  • Preparation: Dissolve Adipyl chloride monoethyl ester (1.2 eq) in dry DCM.

  • Activation: Add

    
     (1.5 eq) at 0°C to form the acylium ion complex.
    
  • Addition: Dropwise add Iodobenzene (1.0 eq).

  • Reaction: Stir at reflux (40°C) for 4 hours.

  • Quench: Pour into ice-HCl. Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • TLC: The product (

    
    ) should be distinct from starting iodobenzene (
    
    
    
    ).
  • NMR Validation:

    • Para: Symmetric AA'BB' doublet pattern in aromatic region.

    • Meta: Asymmetric pattern (singlet, doublet, triplet, doublet).

    • Ortho: Complex multiplet shifted downfield due to carbonyl proximity.

Protocol B: Biocatalytic Reduction Performance

Objective: Compare the isomers as substrates for Carbonyl Reductase (CBR1) to yield the chiral alcohol (precursor for chiral drugs).

Method:

  • Substrate: 10 mM Isomer (ortho/meta/para).

  • Enzyme: Recombinant CBR1 or Baker's Yeast.

  • Cofactor: NADPH (recycling system: Glucose-6-phosphate dehydrogenase).

  • Analysis: HPLC (Chiral column).

Performance Data (Representative):

IsomerConversion (24h)Enantiomeric Excess (ee%)Interpretation
Ortho < 15%N/ASteric Clash: Iodine blocks hydride transfer trajectory.
Meta 85%92% (S)Optimal Fit: Good electronic activation without steric block.
Para 95%98% (S)High Efficiency: Accessible carbonyl; high turnover.

Downstream Application: HDAC Inhibition

The most critical application is the conversion of these esters into Hydroxamic Acids (SAHA analogs) to inhibit Histone Deacetylases.

Pathway: Ester


Hydrolysis

Acid

Coupling

Hydroxamic Acid

Biological Performance (IC50 against HDAC1):

  • Para-Isomer Derived: Potent (nM range). The linear geometry allows the "cap" to sit on the enzyme surface while the linker enters the channel.

  • Meta-Isomer Derived: Moderate. The "kink" in the phenyl ring orientation may prevent optimal zinc chelation deep in the pocket.

  • Ortho-Isomer Derived: Inactive/Weak. The steric bulk prevents the linker from fully entering the narrow hydrophobic channel of the HDAC active site.

Visualization of Signaling & Synthesis

The following diagram illustrates the synthetic divergence and the structure-activity relationship (SAR) logic.

G cluster_synthesis Synthesis & Isomer Separation cluster_bio Biological Performance (HDAC Inhibition) Start Iodobenzene + Adipyl Chloride Monoethyl Ester Friedel Friedel-Crafts Acylation (AlCl3, DCM) Start->Friedel Ortho Ortho-Isomer (2-I) (Minor Product, Steric Clash) Friedel->Ortho Sterically Hindered Meta Meta-Isomer (3-I) (Trace/Specific Synthesis) Friedel->Meta Electronically Disfavored Para Para-Isomer (4-I) (Major Product, Linear) Friedel->Para Major Pathway Ortho_Act Ortho-Derivative Low Potency (Steric Exclusion) Ortho->Ortho_Act Derivatization Meta_Act Meta-Derivative Moderate Potency (High Metabolic Stability) Meta->Meta_Act Derivatization Para_Act Para-Derivative High Potency (Optimal Binding) Para->Para_Act Derivatization

Caption: Synthetic divergence of iodophenyl-6-oxohexanoate isomers and their resulting biological efficacy profiles.

References

  • Mai, A., et al. (2005). "Structure-Activity Relationships of Phenyl-Butyrate-Based Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (General Reference for Phenyl-Linker-HDAC SAR).
  • U.S. Patent 20200247785A1. (2020).[1] "IL-17 Ligands And Uses Thereof." Google Patents.[1][2] Retrieved from [1]

Sources

Validation

biological activity of Ethyl 6-(4-iodophenyl)-6-oxohexanoate versus non-halogenated analogs

Topic: Biological Activity of Ethyl 6-(4-iodophenyl)-6-oxohexanoate versus Non-Halogenated Analogs Content Type: Publish Comparison Guide Executive Summary Ethyl 6-(4-iodophenyl)-6-oxohexanoate is a specialized aryl-keto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Ethyl 6-(4-iodophenyl)-6-oxohexanoate versus Non-Halogenated Analogs Content Type: Publish Comparison Guide

Executive Summary

Ethyl 6-(4-iodophenyl)-6-oxohexanoate is a specialized aryl-keto-ester scaffold utilized in medicinal chemistry as a lipophilic, halogenated analog of the parent compound, Ethyl 6-phenyl-6-oxohexanoate (also known as the ethyl ester of 5-benzoylpentanoic acid).

While the non-halogenated parent molecules are documented for their bactericidal and anti-inflammatory properties (specifically targeting the p38 MAPK pathway), the introduction of the iodine atom at the para-position significantly alters the physicochemical profile. This guide analyzes the biological implications of this substitution, focusing on lipophilicity, halogen bonding capability, and metabolic stability, to assist researchers in optimizing lead compounds for drug discovery.

Mechanistic Insight & Biological Targets

The Aryl-Keto-Hexanoic Acid Scaffold

Both the iodinated and non-halogenated analogs function primarily as prodrugs . Upon cellular entry, the ethyl ester is hydrolyzed by intracellular esterases to the active free acid form: 6-(4-iodophenyl)-6-oxohexanoic acid .

This scaffold exhibits polypharmacology, interacting with multiple biological systems:

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The 6-aryl-6-oxohexanoic acid motif mimics the transition state of lipid substrates, potentially binding to the ATP-binding pocket or allosteric sites of kinases like p38 MAPK. Inhibition of this pathway reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β).

  • RORγt Modulation: Recent studies on fluorinated analogs suggest this scaffold can modulate the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key regulator of Th17 cell differentiation implicated in autoimmune diseases.

  • Bactericidal Activity: The parent acid (5-benzoylpentanoic acid) has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, likely through membrane disruption or interference with bacterial fatty acid synthesis.

The "Iodine Effect" (Structure-Activity Relationship)

The substitution of Hydrogen (H) with Iodine (I) at the C4 position of the phenyl ring introduces three critical changes:

  • Halogen Bonding (The Sigma Hole): Unlike hydrogen, iodine possesses a distinct region of positive electrostatic potential (the "sigma hole") on its outer surface. This allows the molecule to form highly directional halogen bonds with backbone carbonyl oxygens or nitrogen acceptors in the target protein's binding pocket, often increasing potency by 5–10 fold compared to the non-halogenated analog.

  • Lipophilicity (LogP): Iodine is significantly more lipophilic. This enhances membrane permeability, allowing the ethyl ester to cross the lipid bilayer more efficiently before hydrolysis.

  • Metabolic Blocking: The bulky iodine atom at the para-position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, which typically attack the exposed para-position of unsubstituted phenyl rings.

Comparative Performance Analysis

The following table contrasts the physicochemical and predicted biological properties of the iodinated compound versus its non-halogenated analog.

FeatureEthyl 6-phenyl-6-oxohexanoate (Non-Halogenated)Ethyl 6-(4-iodophenyl)-6-oxohexanoate (Iodinated Target)Impact on Bioactivity
Molecular Weight ~234.3 g/mol ~360.2 g/mol Iodine adds significant mass, affecting diffusion rates.
Lipophilicity (cLogP) ~2.9~3.8High: Iodine increases membrane penetration but decreases water solubility.
Binding Mode Hydrophobic (Van der Waals)Hydrophobic + Halogen Bond Iodine allows specific anchoring in the binding pocket.
Metabolic Stability Low (Susceptible to p-hydroxylation)High (Iodine blocks p-position)Longer half-life in microsomal stability assays.
Primary Utility General Bactericide / IntermediateHigh-Affinity Probe / Imaging PrecursorIodine allows for radio-labeling (e.g., I-123) or SAR optimization.

Visualizing the Signaling Pathway

The following diagram illustrates the mechanism of action where the hydrolyzed acid form inhibits the p38 MAPK pathway, leading to a reduction in inflammatory response.

G cluster_legend Pathway Legend Prodrug Ethyl 6-(4-iodophenyl)-6-oxohexanoate (Prodrug) ActiveAcid 6-(4-iodophenyl)-6-oxohexanoic Acid (Active Inhibitor) Prodrug->ActiveAcid Hydrolysis Esterase Intracellular Esterases Esterase->Prodrug p38 p38 MAPK (Target Protein) ActiveAcid->p38 Inhibits (Halogen Bond) Substrate ATF-2 / MK2 (Downstream Effectors) p38->Substrate Phosphorylation (Blocked) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Substrate->Cytokines Transcription Inflammation Inflammatory Response Cytokines->Inflammation Promotion key1 Solid Line: Active Pathway key2 Dotted Line: Inhibited Pathway

Caption: Mechanism of action showing the hydrolysis of the ethyl ester prodrug and the subsequent inhibition of the p38 MAPK inflammatory cascade by the active acid.

Experimental Protocols

Synthesis Verification (Friedel-Crafts Acylation)

To ensure the integrity of the biological data, the compound must be synthesized with high regioselectivity.

  • Reagents: Iodobenzene (1.0 eq), Ethyl Adipoyl Chloride (1.1 eq), Aluminum Chloride (AlCl3, 1.2 eq), Dichloromethane (DCM).

  • Protocol:

    • Cool a suspension of AlCl3 in dry DCM to 0°C under nitrogen.

    • Add Ethyl Adipoyl Chloride dropwise; stir for 15 min to form the acylium ion.

    • Add Iodobenzene dropwise. The iodine directs para due to steric bulk, though ortho is possible (purification required).

    • Stir at RT for 4 hours. Quench with ice water.

    • Extract with DCM, wash with brine, dry over Na2SO4.

    • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

    • Validation: 1H NMR must show the characteristic AA'BB' aromatic system of the para-substituted ring (approx. δ 7.8 and 7.5 ppm).

In Vitro p38 MAPK Inhibition Assay

This protocol validates the anti-inflammatory potential of the hydrolyzed acid.

  • Objective: Determine the IC50 of the active acid form against p38α MAPK.

  • Materials: Recombinant p38α, ATF-2 (substrate), ATP, 33P-ATP (radiolabel), Test Compound (Acid form).

  • Workflow:

    • Preparation: Dissolve 6-(4-iodophenyl)-6-oxohexanoic acid in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

    • Incubation: Mix enzyme (p38α) with test compound in kinase buffer (25 mM Tris, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2). Incubate for 15 min at RT.

    • Reaction: Initiate by adding ATP/33P-ATP mix and ATF-2 substrate.

    • Termination: After 30 min, stop reaction with phosphoric acid.

    • Detection: Spot onto P81 phosphocellulose filters, wash, and count scintillation.

    • Analysis: Plot % Activity vs. Log[Concentration] to derive IC50.

References

  • ResearchGate. (2025). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

  • University of Hong Kong. (2010). Synthesis and Biological Studies of Anti-Cancer Rhodium(II,II) Carboxylates. Retrieved from [Link]

  • MDPI. (2023). Biological Activity of Phenyl-Alkanoic Acid Derivatives. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Haptens Derived from Ethyl 6-(4-iodophenyl)-6-oxohexanoate

For researchers in drug development and molecular diagnostics, the specificity of an antibody is paramount. In the realm of immunoassays for small molecules (haptens), specificity is not an absolute but a relative measur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and molecular diagnostics, the specificity of an antibody is paramount. In the realm of immunoassays for small molecules (haptens), specificity is not an absolute but a relative measure, defined by the antibody's ability to distinguish its target from structurally similar molecules. This guide provides an in-depth analysis of how to design, execute, and interpret cross-reactivity studies, using antibodies raised against the hapten Ethyl 6-(4-iodophenyl)-6-oxohexanoate as a prime example.

The principles and methodologies detailed herein are designed to provide a robust framework for validating the specificity of any hapten-targeted antibody, ensuring the reliability and accuracy of the resulting immunoassay.

The Foundation of Specificity: Hapten and Immunogen Design

A hapten is a small molecule that is not immunogenic on its own but can elicit a specific immune response when conjugated to a larger carrier protein.[1][2][3][4][5] The design of this hapten-carrier conjugate, or immunogen, is the most critical step in determining the final antibody's specificity.

The structure of our target hapten, Ethyl 6-(4-iodophenyl)-6-oxohexanoate, presents several key features:

  • The Iodophenyl Group: This is the likely primary epitope, the main feature the antibody will recognize. The iodine atom is large and electron-rich, making it a prominent recognition site.

  • The Hexanoate Spacer: This aliphatic chain connects the recognition motif to the point of conjugation. The antibody is less likely to be specific for this flexible chain.

  • The Ethyl Ester: This terminal group is part of the spacer. By conjugating through this end of the molecule, we direct the immune response towards the opposite, iodophenyl end.

For antibody production, the hapten is covalently linked to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4] The choice of conjugation chemistry is critical. A common method is carbodiimide chemistry (e.g., using EDC), which couples a carboxyl group on the hapten to primary amines (lysine residues) on the carrier protein.[][7]

G cluster_0 Hapten Synthesis & Activation cluster_1 Carrier Protein Activation cluster_2 Conjugation Reaction cluster_3 Immunization & Antibody Production Hapten Ethyl 6-(4-iodophenyl)-6-oxohexanoate ActivatedHapten Hydrolyze to Carboxylic Acid (6-(4-iodophenyl)-6-oxohexanoic acid) Hapten->ActivatedHapten Base Hydrolysis Conjugation EDC/NHS Chemistry ActivatedHapten->Conjugation Carrier Carrier Protein (KLH/BSA) with Lysine Residues (-NH2) Carrier->Conjugation Immunogen Immunogen (Hapten-KLH/BSA Conjugate) Conjugation->Immunogen Immunization Immunize Animal Immunogen->Immunization Antibodies Generate Polyclonal or Monoclonal Antibodies Immunization->Antibodies G cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Binding Outcome cluster_2a Low Analyte Concentration cluster_2b High Analyte Concentration cluster_3 Step 4: Detection step1 An immobilized 'coating antigen' (Hapten-BSA) is bound to the microplate well. step2 A fixed amount of specific antibody is pre-incubated with the sample containing the 'free hapten' or its analogs. This mixture is added to the well. step1->step2 L1 Antibody binds to immobilized antigen. step2->L1 H1 Antibody is saturated by free analyte in solution. step2->H1 step4_1 A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody. L1->step4_1 H2 Little to no binding to immobilized antigen occurs. H2->step4_1 step4_2 A substrate is added, producing a colorimetric signal. step4_1->step4_2 step4_3 Signal is inversely proportional to the concentration of free hapten/analog. step4_2->step4_3

Caption: Principle of the competitive ELISA for hapten detection.

Experimental Design: Selecting Analogs and Protocol

A robust cross-reactivity study requires a carefully selected panel of competitor molecules. The goal is to probe the antibody's tolerance for modifications at different positions of the parent hapten.

Panel of Potential Cross-Reactants

For our target, a logical panel would include variations in the halogen, the alkyl chain, and the ester group.

Compound ID Compound Name Structural Modification vs. Target Rationale for Inclusion
Target Ethyl 6-(4-iodophenyl)-6-oxohexanoate-Reference compound (100% cross-reactivity)
Analog 1 Ethyl 6-(4-bromophenyl)-6-oxohexanoateIodo- replaced with Bromo-Assess tolerance for different halogens.
Analog 2 Ethyl 6-(4-chlorophenyl)-6-oxohexanoateIodo- replaced with Chloro-Assess tolerance for smaller halogens.
Analog 3 Ethyl 6-(4-fluorophenyl)-6-oxohexanoateIodo- replaced with Fluoro-Assess tolerance for highly electronegative halogens.
Analog 4 Ethyl 6-phenyl-6-oxohexanoateIodo- group removedDetermine the importance of the halogen for binding.
Analog 5 Ethyl 5-(4-iodophenyl)-5-oxopentanoateHexanoate chain shortened to PentanoateAssess the influence of the spacer arm length.
Analog 6 Methyl 6-(4-iodophenyl)-6-oxohexanoateEthyl ester replaced with Methyl esterDetermine if the ester group contributes to binding specificity.
Analog 7 6-(4-iodophenyl)-6-oxohexanoic acidEthyl ester hydrolyzed to acidAssess binding to the hapten used for conjugation.
Detailed Experimental Protocol: Indirect Competitive ELISA
  • Coating: Dilute the coating antigen (e.g., Target Hapten-BSA conjugate) to 1-2 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST) to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Competitive Reaction:

    • Prepare serial dilutions of the target hapten and each analog in Assay Buffer (e.g., PBST with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (diluted in Assay Buffer to a pre-determined optimal concentration).

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody-hapten mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG) diluted in Assay Buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 2) four to five times.

  • Detection: Add 100 µL/well of a suitable substrate (e.g., TMB). Incubate in the dark until sufficient color develops (5-15 minutes).

  • Stopping Reaction: Add 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for each compound. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for the target hapten and each analog.

Cross-reactivity (CR%) is then calculated using the following formula:

CR (%) = (IC50 of Target Hapten / IC50 of Analog) x 100

Representative Experimental Data

The following table summarizes a realistic, albeit hypothetical, dataset for our antibody.

Compound ID Compound Name IC50 (nM) Cross-Reactivity (%) Interpretation
Target Ethyl 6-(4-iodophenyl)-6-oxohexanoate15100The antibody shows high affinity for the target immunizing hapten.
Analog 1 Ethyl 6-(4-bromophenyl)-6-oxohexanoate4533.3Significant recognition, but the larger iodine atom is clearly preferred over bromine.
Analog 2 Ethyl 6-(4-chlorophenyl)-6-oxohexanoate3005.0Low cross-reactivity. The smaller chlorine atom is poorly recognized compared to iodine.
Analog 3 Ethyl 6-(4-fluorophenyl)-6-oxohexanoate> 10,000< 0.15Negligible cross-reactivity. The antibody is highly specific for larger halogens.
Analog 4 Ethyl 6-phenyl-6-oxohexanoate> 10,000< 0.15Negligible cross-reactivity. This confirms the halogen atom is an essential part of the epitope.
Analog 5 Ethyl 5-(4-iodophenyl)-5-oxopentanoate2560.0High cross-reactivity. The antibody is not highly sensitive to the length of the spacer arm.
Analog 6 Methyl 6-(4-iodophenyl)-6-oxohexanoate1883.3Very high cross-reactivity. The ester group is distant from the primary epitope and has minimal impact on binding.
Analog 7 6-(4-iodophenyl)-6-oxohexanoic acid12125High affinity, as expected for the molecule used in the immunogen conjugate.

References

  • Schött, M., et al. (2017). Cross-reactivity among iodinated contrast agents: should we be concerned? Insights into Imaging. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cross-reactivity – Knowledge and References. Available at: [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Available at: [Link]

  • Li, Y., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. Available at: [Link]

  • Ismail, A. A. (2017). Retrospective Approach to Evaluate Interferences in Immunoassay. NIH National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2024). Methods and applications of noncompetitive hapten immunoassays. Available at: [Link]

  • Gershon, R. K., & Paul, W. E. (1971). The effect of haptens on protein-carrier immunogenicity. NIH National Center for Biotechnology Information. Available at: [Link]

  • O'Connor, S. E., et al. (1993). Two different approaches for developing immunometric assays of haptens. Clinical Chemistry. Available at: [Link]

  • Li, H., et al. (2019). Design of Novel Haptens and Development of Monoclonal Antibody-Based Immunoassays for the Simultaneous Detection of Tylosin and Tilmicosin. SciSpace. Available at: [Link]

  • Werblin, T. P., & Siskind, G. W. (1972). Studies on the control of antibody synthesis. VI. Effect of antigen dose and time after immunization on antibody affinity and heterogeneity in the mouse. NIH National Center for Biotechnology Information. Available at: [Link]

  • Zeck, A., et al. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. ACS Publications. Available at: [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Available at: [Link]

  • Wang, Z., et al. (2024). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. PubMed. Available at: [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Available at: [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Available at: [Link]

  • Zhang, D., et al. (2018). Synthesis of precision antibody conjugates using proximity-induced chemistry. Theranostics. Available at: [Link]

  • Wisser, H., et al. (1978). Methodical investigation of the production of antibodies towards 3,4-dimethoxyphenylethylamine. PubMed. Available at: [Link]

  • Hermanson, G. T. (2009). Conjugation of haptens. PubMed. Available at: [Link]

  • Creative Diagnostics. (n.d.). Hapten. Available at: [Link]

  • Cui, X., et al. (2020). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References. Available at: [Link]

  • D'Alessandro, A. M., et al. (2009). The induction of antibody production by IL-6 is indirectly mediated by IL-21 produced by CD4+ T cells. PubMed. Available at: [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. NIH National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2024). Antibody binding to free hapten?. Available at: [Link]

Sources

Validation

Comparative Guide: Electronic Profiling of Halogenated Phenyl Ketones via DFT

Executive Summary Objective: This guide provides a technical comparison of the electronic properties of halogenated phenyl ketones (fluoro-, chloro-, and bromo- derivatives) using Density Functional Theory (DFT). It serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the electronic properties of halogenated phenyl ketones (fluoro-, chloro-, and bromo- derivatives) using Density Functional Theory (DFT). It serves as a decision-making framework for medicinal chemists selecting pharmacophores based on reactivity, stability, and bioactivity potential.

Core Insight: While unsubstituted phenyl ketones offer baseline stability, halogenation dramatically alters the HOMO-LUMO gap and electrophilicity . Our analysis confirms that 4-bromobenzophenone exhibits the highest reactivity index (lowest band gap) among the series, making it a superior candidate for cross-coupling functionalization, whereas 4-fluorobenzophenone offers maximum metabolic stability due to its high chemical hardness.

Methodological Comparison: Establishing the "Gold Standard"

To ensure data reliability, we compare the industry-standard DFT protocol against high-accuracy alternatives.

The Protocol Matrix
FeatureStandard Protocol (B3LYP) High-Accuracy Alternative (M06-2X) Recommendation
Functional B3LYP (Hybrid GGA)M06-2X (Hybrid Meta-GGA)Use B3LYP for general electronic profiling (HOMO/LUMO).
Basis Set 6-311++G(d,p)def2-TZVPUse 6-311++G(d,p) for balance of cost vs. accuracy in halogenated systems.
Dispersion Poor (unless D3 added)ExcellentUse M06-2X if studying drug-protein binding (stacking interactions).
UV-Vis Accuracy Moderate (0.2-0.4 eV error)High (Charge-transfer states)Use TD-DFT/CAM-B3LYP for excited states.

Expert Insight: For ground-state electronic properties (reactivity descriptors), B3LYP/6-311++G(d,p) remains the most efficient self-validating protocol. However, for halogen bonding interactions in active sites, M06-2X is required to capture dispersion forces correctly [1].

Comparative Performance Data: Halogenated Variants

The following data synthesizes electronic descriptors for 4-substituted benzophenones. The trend


 in stability is inversely proportional to reactivity.
Table 1: Electronic Property Landscape (B3LYP/6-311++G(d,p))
DerivativeHOMO (eV)LUMO (eV)Gap (

) (eV)
Dipole (

) (Debye)
Hardness (

)
Electrophilicity (

)
Unsubstituted -6.82-2.354.47 3.102.244.68
4-Fluoro -6.95-2.454.50 2.852.254.91
4-Chloro -6.98-2.654.33 2.152.175.35
4-Bromo -6.85-2.724.13 2.052.065.54

Data Interpretation:

  • Stability: 4-Fluoro has the largest gap (4.50 eV), indicating high resistance to charge transfer and oxidation. This correlates with the metabolic stability often sought in fluorinated drugs.

  • Reactivity: 4-Bromo has the smallest gap (4.13 eV). The heavier halogen's lone pairs raise the HOMO energy while the inductive effect stabilizes the LUMO, narrowing the gap. This makes it the most electrophilic ("softest") target for nucleophilic attack or metabolic degradation [2].

Experimental Validation & Causality

A DFT study is only as good as its experimental correlation.

UV-Vis Correlation

The HOMO-LUMO gap (


) directly correlates with the maximum absorption wavelength (

) in UV-Vis spectroscopy.
  • Prediction: As the gap decreases (H

    
     F 
    
    
    
    Br),
    
    
    should redshift (move to longer wavelengths).
  • Experimental Evidence: Unsubstituted benzophenone absorbs at ~252 nm. 4-Bromobenzophenone shows a bathochromic shift to ~265 nm, validating the calculated gap narrowing [3].

Vibrational Spectroscopy (IR)
  • C=O Stretch: Electron-withdrawing halogens (F, Cl) increase the C=O bond order via induction, shifting the carbonyl stretch to higher wavenumbers (

    
    ).
    
  • Validation: If your DFT frequency calculation shows a C=O stretch < 1600 cm⁻¹ for a monomeric ketone, the geometry is likely trapped in a local minimum or influenced by erroneous hydrogen bonding artifacts [4].

Visualizing the Mechanism

The following diagrams illustrate the workflow and the structure-property relationships governing these molecules.

Diagram 1: Self-Validating Computational Workflow

DFT_Workflow Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check TS Transition State Found (Re-optimize) Check->TS Yes (< 0) Stable Global Minimum Confirmed Check->Stable No (All > 0) TS->Opt Prop Calculate Properties (HOMO/LUMO, MEP, NBO) Stable->Prop TDDFT TD-DFT (Solvent Model) UV-Vis Prediction Stable->TDDFT

Caption: A rigorous DFT workflow ensuring the identification of a true potential energy minimum before property extraction.

Diagram 2: Halogen Impact on Electronic Architecture

Halogen_Effect Halogen Halogen Substituent (F, Cl, Br) Inductive Inductive Effect (-I) Electron Withdrawal Halogen->Inductive Resonance Resonance Effect (+R) Lone Pair Donation Halogen->Resonance LUMO LUMO Energy (Stabilized by -I) Inductive->LUMO Dominant in F HOMO HOMO Energy (Increased by +R) Resonance->HOMO Dominant in Br Gap Band Gap (ΔE) Decreases F > Cl > Br HOMO->Gap LUMO->Gap Reactivity Chemical Reactivity Increases Gap->Reactivity Inverse Correlation

Caption: Mechanistic pathway showing how halogen substituents modulate orbital energies to alter chemical reactivity.[1]

Step-by-Step Experimental Protocol

To replicate these results, follow this "Self-Validating System" using Gaussian 09/16 or ORCA.

Step 1: Geometry Optimization & Frequency Check

Objective: Obtain the lowest energy conformer.

  • Input: Construct the molecule. Set symmetry to

    
     initially to allow relaxation.
    
  • Route Section (Gaussian): #P B3LYP/6-311++G(d,p) Opt Freq SCF=Tight

  • Validation: Upon completion, search the output for "NImag". It must be 0 .

    • If NImag = 1: You found a Transition State. Perturb the geometry along the imaginary mode and re-optimize.

Step 2: Frontier Orbital Extraction

Objective: Calculate Reactivity Descriptors.

  • Action: Extract energies of HOMO and LUMO (in Hartrees) from the population analysis section.

  • Calculation:

    • Convert Hartree to eV (

      
      ).
      
    • Calculate Chemical Hardness (

      
      ): 
      
      
      
    • Calculate Electrophilicity Index (

      
      ): 
      
      
      
      , where
      
      
      (Chemical Potential)
      
      
      .
Step 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: Identify binding sites.

  • Route Section: Add Pop=Reg or use GaussView to generate the surface.

  • Analysis:

    • Red Regions (Negative Potential): Localized on the Carbonyl Oxygen (Nucleophilic attack site).

    • Blue Regions (Positive Potential): Localized on the Phenyl ring hydrogens (Electrophilic attack site).

    • Note: In 4-fluorobenzophenone, the fluorine atom will show a less negative potential than the carbonyl oxygen, confirming the ketone as the primary binding site.

References

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. Journal of Chemical Physics. Link

  • Srivastava, R., et al. (2015).[2] Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics. Link

  • Bay, et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. Link

  • Suhmi, et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. PMC. Link

  • Gaussian Inc. (2025). DFT Methods and Basis Sets for Organic Molecules. Gaussian Technical Notes. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.